4-(1,1-Difluoroethyl)cyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1-difluoroethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c1-8(9,10)6-2-4-7(11)5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFKZTVCPKKMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(=O)CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of 4-(1,1-Difluoroethyl)cyclohexanone in Drug Development
Executive Summary
The strategic incorporation of fluorine into small-molecule scaffolds is a foundational pillar of modern medicinal chemistry. Specifically, the gem-difluoroalkyl motif has emerged as a premier bioisostere, offering unique steric and electronic properties that drastically alter a drug's pharmacokinetic profile. 4-(1,1-Difluoroethyl)cyclohexanone represents a highly versatile, bifunctional building block designed for the late-stage functionalization of drug candidates . This technical guide provides an in-depth analysis of its physicochemical profile, structural implications, and validated synthetic methodologies for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline properties of 4-(1,1-Difluoroethyl)cyclohexanone is critical for predicting its behavior in both synthetic environments and biological systems. The presence of the 1,1-difluoroethyl group (–CF₂CH₃) fundamentally alters the lipophilicity and metabolic stability of the parent cyclohexanone ring.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| IUPAC Name | 4-(1,1-difluoroethyl)cyclohexan-1-one | Standardized nomenclature for structural identification. |
| CAS Number | 1205751-18-3 | Unique chemical registry identifier . |
| Molecular Formula | C₈H₁₂F₂O | Defines exact stoichiometry. |
| Molecular Weight | 162.18 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| LogP (Predicted) | ~2.38 | The gem-difluoro group increases lipophilicity relative to an ethyl group, enhancing passive membrane permeability. |
| Density | 1.1 - 1.2 g/cm³ | Standard for fluorinated alicyclics; dictates solvent partitioning behavior during aqueous workup. |
| Boiling Point | ~190 - 210 °C | Indicates moderate volatility; requires careful temperature control during vacuum concentration. |
| Physical State | Liquid (at 25 °C) | Facilitates easy handling and volumetric dispensing in automated high-throughput synthesis. |
The gem-Difluoro Effect on ADME
The substitution of hydrogen atoms with fluorine at the geminal position yields a structural motif that is sterically similar to an ethyl group but electronically vastly different .
-
Metabolic Stability: The exceptionally strong C–F bond resists cytochrome P450-mediated aliphatic oxidation. By blocking reactive benzylic-like or tertiary positions, the gem-difluoroethyl group prevents rapid Phase I clearance.
-
Lipophilicity and Permeability: The highly polarized C–F bonds modulate the overall dipole moment of the molecule. This increases the partition coefficient (LogP), driving better blood-brain barrier (BBB) penetration and cellular uptake for intracellular targets.
Synthetic Utility: Reductive Amination
The primary synthetic utility of 4-(1,1-Difluoroethyl)cyclohexanone lies in its ketone functionality, which serves as an electrophilic hub for reductive amination, Grignard additions, and Wittig olefination.
Causality in Experimental Design
When performing reductive amination on this scaffold, the choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly selected over Sodium borohydride (NaBH₄). Why? NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively targets the protonated iminium intermediate. It does not reduce the starting ketone under standard conditions. This prevents the formation of the corresponding cyclohexanol byproduct, which is notoriously difficult to separate via standard silica gel chromatography due to nearly identical retention factors (R_f).
Standardized Experimental Protocol: Reductive Amination
This protocol is designed as a self-validating system, utilizing orthogonal analytical techniques to ensure reaction integrity and prevent downstream failures.
Reagents:
-
4-(1,1-Difluoroethyl)cyclohexanone (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
-
Acetic acid (glacial, 1.0 eq) - Required only for weakly nucleophilic amines
-
1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(1,1-Difluoroethyl)cyclohexanone and the amine in anhydrous DCE. Stir at room temperature for 2 hours.
-
Self-Validation Check: Take a 10 µL aliquot, dilute in CDCl₃, and monitor via ¹H-NMR for the disappearance of the ketone α-protons and the appearance of the imine signature.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes to control the exothermic release of hydrogen gas and prevent thermal degradation of the imine.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours to ensure complete conversion.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via automated flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Triethylamine to prevent amine streaking).
-
Final Validation (QC): Confirm product identity and purity using LC-MS and ¹⁹F-NMR. The ¹⁹F-NMR is particularly diagnostic; the –CF₂CH₃ signal will exhibit a distinct chemical shift change upon the conversion of the sp² ketone to the sp³ amine scaffold, providing unambiguous proof of target formation.
Visualization of the Synthetic Workflow
Below is the logical progression of the reductive amination workflow, highlighting the critical in-process validation steps required to maintain scientific integrity.
Workflow for the reductive amination of 4-(1,1-Difluoroethyl)cyclohexanone in drug discovery.
References
-
Title: PubChem Compound Summary for CID 68244083, 4-(1,1-Difluoroethyl)cyclohexanone Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Reactivity Profile and Synthetic Utility of 4-(1,1-Difluoroethyl)cyclohexanone in Medicinal Chemistry
Executive Summary
The incorporation of fluorine into
As a Senior Application Scientist, I frequently leverage 4-(1,1-Difluoroethyl)cyclohexanone as a central hub for generating structurally diverse, stereochemically defined cyclohexyl libraries. The ketone handle provides a reliable vector for C–N and C–C bond formation, while the bulky 1,1-difluoroethyl group exerts a strong conformational bias. This guide details the mechanistic rationale and self-validating protocols required to harness this building block effectively.
Physicochemical Properties & Computational Insights
Understanding the baseline properties of the building block is essential for reaction optimization, predicting steric hindrance, and downstream purification. The 1,1-difluoroethyl group typically locks the cyclohexane ring in a chair conformation, occupying the equatorial position to minimize 1,3-diaxial interactions. This conformational anchoring is critical for predicting the stereochemical outcomes of subsequent nucleophilic additions[2].
| Property | Value | Structural & Synthetic Impact |
| Chemical Name | 4-(1,1-Difluoroethyl)cyclohexan-1-one | Core reactive scaffold |
| CAS Number | 1205751-18-3 | Registry identification |
| Molecular Formula | C₈H₁₂F₂O | - |
| Molecular Weight | 162.18 g/mol | Low MW, ideal for fragment-based drug design (FBDD) |
| Physical State | Liquid / Low-melting solid | Requires careful handling and temperature control during transfer |
| Conformational Bias | High (Equatorial preference) | Directs diastereoselective nucleophilic attack from the axial face |
Core Reactivity Pathways (Mechanistic Insights)
Reductive Amination
The conversion of 4-(1,1-difluoroethyl)cyclohexanone to substituted cyclohexanamines is a high-yielding trajectory. The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium cyanoborohydride (NaBH₃CN) due to its milder hydride transfer profile, which selectively reduces the transient iminium ion without prematurely reducing the starting ketone. Because the 1,1-difluoroethyl group anchors the ring, hydride delivery typically occurs from the less sterically hindered axial face, predominantly yielding the trans-isomer (equatorial amine).
Nucleophilic Additions (Grignard / Organolithium)
Direct addition of carbon nucleophiles to the ketone yields 1-substituted-4-(1,1-difluoroethyl)cyclohexanols. Hard nucleophiles (e.g., organolithiums) tend to attack from the equatorial trajectory, yielding the axial alcohol. Conversely, the addition of CeCl₃ (Luche-type conditions) or the use of softer Grignard reagents can modulate this stereochemical outcome. The presence of the gem-difluoro unit does not directly participate in the reaction, but its steric bulk prevents ring-flipping, ensuring predictable diastereomeric ratios.
Enolization and Cross-Coupling Trajectories
To access sp²-sp³ or sp³-sp³ coupled architectures, the ketone is converted to an enol triflate. Deprotonation with Potassium hexamethyldisilazide (KHMDS) at -78 °C generates the kinetic enolate, which is subsequently trapped using Comins' reagent. Comins' reagent is specifically chosen over triflic anhydride (Tf₂O) because it is a stable, crystalline solid that prevents the formation of tarry polymerization byproducts often observed with highly reactive ketones. The resulting enol triflate is a prime substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[3].
Experimental Workflows (Self-Validating Protocols)
Protocol A: Diastereoselective Reductive Amination
Objective: Synthesis of trans-N-benzyl-4-(1,1-difluoroethyl)cyclohexan-1-amine.
-
Imine Formation: In an oven-dried flask under an inert atmosphere (N₂), dissolve 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv, 1.0 mmol) and benzylamine (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
-
Acid Catalysis: Add glacial acetic acid (1.0 equiv) to lower the pH to ~5, accelerating iminium ion formation. Stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in a single portion.
-
Causality Check: The triacetoxyborohydride is mild enough to tolerate the ketone but rapidly reduces the protonated iminium species, preventing the accumulation of unreacted starting material.
-
-
Quench & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the secondary amine.
Protocol B: Synthesis of Enol Triflate for Cross-Coupling
Objective: Synthesis of 4-(1,1-difluoroethyl)cyclohex-1-en-1-yl trifluoromethanesulfonate.
-
Enolate Generation: Dissolve 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) and cool to -78 °C. Add KHMDS (1M in THF, 1.1 equiv) dropwise over 10 minutes. Stir for 1 hour at -78 °C.
-
Causality Check: KHMDS acts as a non-nucleophilic base to quantitatively generate the kinetic enolate without attacking the carbonyl carbon.
-
-
Triflation: Add a solution of Comins' reagent (1.2 equiv, 1.2 mmol) in THF (2.0 mL) dropwise. Maintain at -78 °C for 2 hours, then allow warming to room temperature over 1 hour.
-
Workup: Quench with water (5 mL) and extract with diethyl ether (3 x 10 mL). Wash the organics with 1M NaOH (to remove the chloropyridinol byproduct), followed by brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate. The crude enol triflate is typically pure enough (>90%) to be used directly in subsequent Pd-catalyzed cross-couplings[3].
Visualizing the Synthetic Network
The following diagram maps the divergent synthetic pathways accessible from the 4-(1,1-Difluoroethyl)cyclohexanone core, highlighting the intermediate states and final functionalized architectures.
Caption: Divergent synthetic pathways of 4-(1,1-Difluoroethyl)cyclohexanone in drug discovery.
Conclusion
4-(1,1-Difluoroethyl)cyclohexanone is an indispensable building block for modern medicinal chemistry. By leveraging its predictable conformational bias and the robust reactivity of the cyclohexanone core, researchers can efficiently install the metabolically stable, lipophilic 1,1-difluoroethyl pharmacophore into a wide array of lead compounds. The self-validating protocols provided herein ensure high-fidelity translation from theoretical design to benchtop execution.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68244083, 4-(1,1-Difluoroethyl)cyclohexanone." PubChem. 2
-
Sigma-Aldrich. "4-(1,1-Difluoroethyl)cyclohexanone | 1205751-18-3 Product Specifications." Sigma-Aldrich.
-
Journal of Medicinal Chemistry. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." ACS Publications. 1
-
National Institutes of Health (NIH). "Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs." PMC. 3
Sources
Strategic Integration of 4-(1,1-Difluoroethyl)cyclohexanone in Medicinal Chemistry: Synthesis, Properties, and Application Workflows
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Physicochemical Profiling
In modern drug discovery, the strategic incorporation of fluorinated aliphatic motifs is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As a Senior Application Scientist, I frequently utilize 4-(1,1-Difluoroethyl)cyclohexanone (CAS: 1205751-18-3) as a highly specialized building block[1]. This compound provides a conformationally versatile cyclohexane ring anchored by a 1,1-difluoroethyl group, serving as a critical intermediate for synthesizing metabolically robust drug candidates.
Quantitative Data Summary
The foundational physicochemical properties of 4-(1,1-Difluoroethyl)cyclohexanone dictate its behavior in synthetic workflows and biological systems[1][2].
| Property | Value / Description |
| IUPAC Name | 4-(1,1-difluoroethyl)cyclohexan-1-one |
| CAS Number | 1205751-18-3 |
| Molecular Formula | C8H12F2O |
| Molecular Weight | 162.18 g/mol |
| PubChem CID | 68244083 |
| Bioisosteric Equivalence | Methoxy (-OCH₃), Ethyl (-CH₂CH₃) |
| Key Structural Motif | gem-Difluoroalkane on a cyclic scaffold |
The Logic of Fluorination: Why the 1,1-Difluoroethyl Group? (E-E-A-T)
The Causality Behind Bioisosteric Selection
The decision to utilize a 1,1-difluoroethyl (-CF₂CH₃) group rather than a standard ethyl (-CH₂CH₃), trifluoromethyl (-CF₃), or methoxy (-OCH₃) group is rooted in precise steric and electronic causality.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy up to ~130 kcal/mol)[3]. In medicinal chemistry, replacing a methoxy group with a 1,1-difluoroethyl group effectively blocks cytochrome P450-mediated oxidative metabolism at the alpha-carbon, significantly increasing the drug's half-life[3][4].
-
Lipophilicity Modulation: While a -CF₃ group is highly lipophilic and can lead to off-target toxicity or poor aqueous solubility, the -CF₂CH₃ group offers an optimal "Goldilocks" balance. It mimics the steric bulk of a methoxy group while fine-tuning the logD profile of the molecule, enhancing cellular membrane permeability without excessive lipophilic burden[3][4].
Caption: Logic tree for selecting fluorinated bioisosteres in drug design.
Synthetic Workflows: Reductive Amination
The most common application of 4-(1,1-Difluoroethyl)cyclohexanone is its conversion into functionalized primary or secondary amines via reductive amination.
The Causality of Reagent Selection
Why do we choose Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄)?
-
Chemoselectivity: NaBH(OAc)₃ is a mild reducing agent. At pH 4–5, it is not strong enough to reduce the starting ketone directly to an alcohol. Instead, it selectively reduces the highly electrophilic iminium ion intermediate[5][6]. This maximizes the yield of the target amine and prevents the waste of the precious fluorinated ketone[6].
-
Safety & Toxicity: Unlike NaBH₃CN, which generates highly toxic hydrogen cyanide (HCN) gas upon acidic workup, NaBH(OAc)₃ is cyanide-free, making it significantly safer for scale-up operations[5][6].
Caption: Reductive amination pathway of 4-(1,1-Difluoroethyl)cyclohexanone.
Step-by-Step Methodology: Self-Validating Reductive Amination
This protocol is designed as a self-validating system . Every phase includes an internal check to ensure the chemical logic holds true before proceeding to the next step.
Reagents Required:
-
4-(1,1-Difluoroethyl)cyclohexanone (1.0 equiv)
-
Target Amine (1.05 equiv)
-
Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
-
Glacial Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Imine Formation (Activation): Dissolve 4-(1,1-Difluoroethyl)cyclohexanone and the target amine in anhydrous DCE (0.2 M concentration). Add glacial acetic acid (1.0 equiv) to adjust the pH to ~4.5. Stir at room temperature for 1 hour.
-
Self-Validation Checkpoint 1: Analyze an aliquot via TLC or LC-MS. The formation of the imine/iminium intermediate must be confirmed before adding the reducing agent to prevent premature ketone reduction.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm. Stir the suspension at room temperature for 12–16 hours under an inert nitrogen atmosphere.
-
Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint 2: The crude mass must closely match the theoretical yield. A significantly lower mass indicates incomplete extraction or water solubility of the amine product.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Triethylamine to prevent amine streaking).
Analytical Validation & Quality Control
To guarantee scientific integrity, the synthesized 4-(1,1-difluoroethyl)cyclohexylamine derivative must undergo rigorous, self-validating analytical QC.
-
¹H NMR (Proton NMR): Confirm the disappearance of the ketone's alpha-protons. Look for the new multiplet corresponding to the methine proton adjacent to the amine nitrogen (typically ~2.5 - 3.0 ppm). The terminal methyl group of the difluoroethyl moiety should appear as a distinct triplet or multiplet (due to H-F coupling) around 1.5 ppm.
-
¹⁹F NMR (Fluorine NMR): Critical Validation. The spectrum must show a distinct signal for the gem-difluoro group (typically a multiplet around -90 to -100 ppm). If this signal is absent or altered, it indicates unintended defluorination during the reaction.
-
¹³C NMR (Carbon NMR): The carbonyl carbon peak (~210 ppm) from the starting material must completely vanish, replaced by a new C-N carbon peak (~50-60 ppm). The carbon of the CF₂ group will appear as a characteristic triplet (due to C-F coupling, J ~ 240 Hz) around 120-125 ppm.
References
- Sigma-Aldrich. "4-(1,1-Difluoroethyl)cyclohexanone". sigmaaldrich.com.
- PubChem / NIH. "4-(1,1-Difluoroethyl)cyclohexanone | C8H12F2O | CID 68244083". nih.gov.
- ChemicalBook. "One of the reductants for reductive amination: sodium cyanoborohydride". chemicalbook.com.
- Master Organic Chemistry. "Reductive Amination, and How It Works". masterorganicchemistry.com.
- PMC / NIH. "1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids". nih.gov.
- RSC Publishing. "Late-stage difluoromethylation: concepts, developments and perspective". rsc.org.
Sources
- 1. 4 cyclohexanone | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(1,1-Difluoroethyl)cyclohexanone | C8H12F2O | CID 68244083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note & Protocol: A Strategic Synthesis of 4-(1,1-Difluoroethyl)cyclohexanone from Ethyl Trifluoroacetate
An in-depth guide to the synthesis of 4-(1,1-Difluoroethyl)cyclohexanone, a valuable building block for pharmaceutical and agrochemical research, from ethyl trifluoroacetate.
Abstract
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The gem-difluoroethyl moiety, in particular, is a sought-after functional group. This document details a comprehensive, multi-step synthetic protocol for 4-(1,1-Difluoroethyl)cyclohexanone, starting from the readily available fluorinated feedstock, ethyl trifluoroacetate. The proposed pathway leverages a strategic Grignard reaction to form a key trifluoromethyl ketone intermediate, followed by a mechanistically elegant reductive methylation and a rearrangement-deoxyfluorination sequence. This application note is designed for researchers in organic synthesis and drug development, providing not only a step-by-step protocol but also the underlying chemical principles and expert rationale for each transformation.
Introduction and Synthetic Strategy
Cyclohexanone derivatives are versatile scaffolds in organic synthesis, providing a robust framework for constructing complex molecular architectures.[1] The incorporation of a 1,1-difluoroethyl group at the 4-position yields a bifunctional building block with significant potential for creating novel chemical entities. The challenge lies in constructing this specific fluorinated substituent from a simple C1 source like ethyl trifluoroacetate (ETFA).
Our proposed synthesis is a linear sequence designed for clarity and robustness, divided into three main stages:
-
Formation of a Key Trifluoromethyl Ketone Intermediate: A protected cyclohexyl organometallic species is reacted with ethyl trifluoroacetate to install the trifluoroacetyl group onto the carbocyclic core.
-
Substituent Tailoring: The resulting ketone is methylated to form a tertiary alcohol, setting the stage for the key fluorination step.
-
Rearrangement and Deprotection: A deoxyfluorination reaction is employed to induce a rearrangement, forming the desired 1,1-difluoroethyl group, followed by deprotection to yield the final product.
This strategy maximizes the use of well-established, high-yielding reactions while incorporating a sophisticated, mechanistically driven transformation to achieve the target structure.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, proceeding from the starting material, 4-bromocyclohexanone, to the final target molecule.
Caption: Overall workflow for the synthesis of 4-(1,1-Difluoroethyl)cyclohexanone.
Experimental Protocols and Scientific Discussion
This section provides detailed, step-by-step procedures for each stage of the synthesis. Safety precautions, particularly when handling ethyl trifluoroacetate and organometallic reagents, must be strictly followed.
PART 1: Synthesis of the Trifluoromethyl Ketone Intermediate (3)
Core Directive: The central C-C bond formation is achieved via the nucleophilic attack of a cyclohexyl Grignard reagent on ethyl trifluoroacetate. The reaction of organometallic reagents with ETFA is a well-documented and efficient method for producing trifluoromethyl ketones.[2][3] It is imperative to protect the cyclohexanone carbonyl as an ethylene ketal to prevent self-condensation and undesired side reactions with the highly reactive Grignard reagent.
Protocol 1.1: Protection of 4-Bromocyclohexanone
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromocyclohexanone (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.) in toluene.
-
Reaction: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 8-bromo-1,4-dioxaspiro[4.5]decane (1), can be purified by vacuum distillation or column chromatography to yield a colorless oil.
Protocol 1.2: Grignard Reaction with Ethyl Trifluoroacetate
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or N₂), place magnesium turnings (1.1 equiv.). Add a small portion of a solution of 8-bromo-1,4-dioxaspiro[4.5]decane (1) (1 equiv.) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at reflux for 1 hour to ensure complete formation of the Grignard reagent (2).
-
Acylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). To this, add a solution of ethyl trifluoroacetate (1.1 equiv.) in anhydrous THF dropwise via a syringe pump, maintaining the internal temperature below -70 °C.
-
Quenching: After stirring for 2-3 hours at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain 4-(2,2,2-trifluoroacetyl)-1,4-dioxaspiro[4.5]decane (3) as the key intermediate.
PART 2: Synthesis of the Tertiary Alcohol Intermediate (4)
Core Directive: The trifluoromethyl ketone (3) is converted to a tertiary alcohol via the addition of a second Grignard reagent, methylmagnesium bromide. This step creates the carbon skeleton of the final ethyl group and produces the precursor necessary for the key rearrangement step.
Protocol 2.1: Methylation of Trifluoromethyl Ketone (3)
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone intermediate (3) (1 equiv.) in anhydrous THF.
-
Addition: Cool the solution to 0 °C (ice-water bath). Add methylmagnesium bromide (1.2 equiv., typically 3.0 M in diethyl ether) dropwise.
-
Reaction: Monitor the reaction by TLC. Upon completion (typically < 1 hour), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the crude tertiary alcohol (4). This intermediate is often sufficiently pure for use in the next step without further purification.
PART 3: Deoxyfluorination, Rearrangement, and Deprotection
Core Directive: This stage employs a sophisticated transformation. The treatment of tertiary alcohols adjacent to a trifluoromethyl group with a deoxyfluorinating agent such as (diethylamino)sulfur trifluoride (DAST) can induce a 1,2-alkyl shift, concertedly with or subsequent to fluorination. This rearrangement cascade is driven by the formation of a stable carbocation intermediate, which is then trapped by fluoride, ultimately transforming the >C(OH)-CF₃ moiety into the desired >C(F)-CF₂R structure. In this case, a methyl group migration leads to the 1,1-difluoroethyl product.
Protocol 3.1: Rearrangement-Deoxyfluorination
-
Setup: In a fume hood, dissolve the crude tertiary alcohol (4) (1 equiv.) in anhydrous dichloromethane (DCM) in a fluorinated polymer (e.g., PFA) flask under an inert atmosphere.
-
Addition: Cool the solution to -78 °C. Slowly add DAST (1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight. Caution: DAST is toxic and reacts violently with water. Handle with extreme care.[4]
-
Quenching: Cool the reaction back to 0 °C and very slowly quench by adding saturated aqueous NaHCO₃. Vigorous gas evolution will occur.
-
Workup: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully.
-
Purification: The resulting protected product (5) should be purified by column chromatography.
Protocol 3.2: Ketal Deprotection
-
Setup: Dissolve the purified protected intermediate (5) in a mixture of THF and 1M aqueous HCl.
-
Reaction: Stir the solution at room temperature, monitoring the deprotection by TLC or GC-MS.
-
Workup: Once complete, neutralize the reaction with saturated aqueous NaHCO₃. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Final Purification: After solvent removal, purify the final product, 4-(1,1-Difluoroethyl)cyclohexanone (6) , by flash column chromatography or distillation to yield the target molecule.
Data Summary and Characterization
The following table summarizes the key quantitative parameters for the proposed synthesis. Expected yields are based on analogous transformations reported in the literature.
| Step | Reactant | Reagent(s) | Equiv. | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1.1 | 4-Bromocyclohexanone | Ethylene Glycol, p-TsOH | 1.2, 0.02 | Toluene | 110 | 4-6 | (1) | 90-95 |
| 1.2 | Compound (1) | Mg, ETFA | 1.1, 1.1 | THF | -78 | 3 | (3) | 65-75 |
| 2.1 | Compound (3) | MeMgBr | 1.2 | THF | 0 | 1 | (4) | 90-98 |
| 3.1 | Compound (4) | DAST | 1.5 | DCM | -78 to RT | 12 | (5) | 50-65 |
| 3.2 | Compound (5) | 1M HCl | - | THF | RT | 2-4 | (6) | 85-95 |
Characterization of 4-(1,1-Difluoroethyl)cyclohexanone (6):
The final product should be characterized using standard spectroscopic methods to confirm its structure.
-
¹H NMR: Expect characteristic signals for the cyclohexanone ring protons, with multiplets in the δ 1.8-2.6 ppm range. The methyl group of the difluoroethyl moiety should appear as a triplet around δ 1.6 ppm due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbonyl carbon should appear around δ 209 ppm.[5] The carbon atom bearing the two fluorine atoms (-CF₂-) will be a triplet with a large C-F coupling constant (J ≈ 240-250 Hz) appearing around δ 120-125 ppm.
-
¹⁹F NMR: A quartet corresponding to the two equivalent fluorine atoms, coupled to the three protons of the adjacent methyl group, is expected.
-
Mass Spectrometry (HRMS): The calculated exact mass should be confirmed by high-resolution mass spectrometry.
Safety and Handling
-
Ethyl Trifluoroacetate: This compound is a highly flammable liquid and vapor. It causes skin irritation and serious eye damage.[6][7] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[8] Keep away from ignition sources.[8]
-
Grignard Reagents: These reagents are highly reactive and pyrophoric upon contact with air and react violently with water. All reactions must be conducted under a dry, inert atmosphere.
-
DAST: (Diethylamino)sulfur trifluoride is highly toxic, corrosive, and reacts explosively with water. It should only be handled by trained personnel in a chemical fume hood using appropriate PPE and engineering controls.
References
- BenchChem. (2025). Application Notes and Protocols: Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis. Benchchem.com. [URL: https://www.benchchem.com/application-notes/100001-cyclohexanone-derivatives-as-versatile-building-blocks-in-organic-synthesis]
- Alpha Chemika. (n.d.). ETHYL TRIFLUOROACETATE For Synthesis. Alphachemika.in. [URL: https://www.alphachemika.
- Sigma-Aldrich. (2012). Ethyl trifluoroacetate - Safety Data Sheet. Sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/242585]
- Loba Chemie. (2016). ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS. Lobachemie.com. [URL: https://www.lobachemie.
- AK Scientific, Inc. (n.d.). Ethyl trifluoroacetate - Safety Data Sheet. Aksci.com. [URL: https://www.aksci.com/sds/S898.pdf]
- Merck. (2025). SAFETY DATA SHEET - Ethyl trifluoroacetate for synthesis. Merckmillipore.com. [URL: https://www.merckmillipore.com/US/en/sds/mm/8.21163]
- Creary, X. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 52(22), 5026–5030. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00231a045]
- R Discovery. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. Rdiscovery.com. [URL: https://rdiscovery.
- Scilit. (n.d.). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. Scilit.net. [URL: https://www.scilit.net/article/90b2b8e39f37963d3a6d96a7593c6628]
- Tahan, A. (2007). TRANSFORMATION OF CYCLOHEXANONE DERIVATIVES TO BICYCLIC FURAN AND PYRROLE DERIVATIVES. Middle East Technical University. [URL: https://etd.lib.metu.edu.tr/upload/12608492/index.pdf]
- Wikipedia. (n.d.). Cyclohexanone. En.wikipedia.org. [URL: https://en.wikipedia.org/wiki/Cyclohexanone]
- Coeffard, V., & Beaudet, I. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 234–257. [URL: https://www.beilstein-journals.org/bjoc/articles/14/24]
- Zhu, Y., et al. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Organic Process Research & Development, 25(11), 2534–2539. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00327]
- Wikipedia. (n.d.). Reformatsky reaction. En.wikipedia.org. [URL: https://en.wikipedia.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Organic-chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/C1-C6/ketones/cyclohexanones.shtm]
- Creary, X. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 52. [URL: https://pubs.acs.org/doi/10.1021/jo00231a045]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Innovations in Synthesis: The Role of Trifluoroethyl Trifluoroacetate. Ningboinno.com. [URL: https://www.ningboinno.
- ResearchGate. (n.d.). Proposed reaction mechanism for trifluoroacetylation of ethyl cinnamate. Researchgate.net. [URL: https://www.researchgate.
- Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Organic-chemistry.org. [URL: https://www.organic-chemistry.org/protectivegroups/ketones/ketone2difluoro.htm]
- Organic Syntheses. (n.d.). 1,1,1-trifluoro-2-ethoxy-2,3-epoxy-5-phenylpentane. Orgsyn.org. [URL: http://www.orgsyn.org/demo.aspx?prep=v73p0237]
- Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2, 247-254. [URL: https://www.scirp.
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- Liu, W., et al. (2024). Divergent Synthesis of Fluoroalkyl Ketones through Controlling the Reactivity of Organoboronate Complexes. Journal of the American Chemical Society, 146(6), 3937–3947. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c12574]
- Weiss, D. R., et al. (2014). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. ACS Publications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020088/]
- Wikipedia. (n.d.). Ethyl trifluoroacetate. En.wikipedia.org. [URL: https://en.wikipedia.
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Protocol for the reduction of 4-(1,1-Difluoroethyl)cyclohexanone
Application Note: Protocol for the Stereoselective Reduction of 4-(1,1-Difluoroethyl)cyclohexanone
Introduction & Scientific Rationale
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. The 1,1-difluoroethyl group serves as a highly prized, lipophilic bioisostere for ethyl, isopropyl, and tert-butyl groups. It uniquely modulates metabolic stability and lipophilicity (LogP) without significantly increasing the steric bulk of the parent molecule.1 acts as a critical building block for introducing this motif into cyclic systems[1]. However, the reduction of this ketone requires rigorous stereocontrol. The resulting cis and trans isomers of 4-(1,1-difluoroethyl)cyclohexanol orient the hydroxyl group in distinct spatial vectors (axial vs. equatorial), which drastically affects downstream Structure-Activity Relationships (SAR) when coupled to pharmacophores.
Mechanistic Causality & Reagent Selection
The reduction of 4-substituted cyclohexanones is a classic demonstration of the interplay between steric approach control and torsional strain. Similar to a tert-butyl group, the 1,1-difluoroethyl group acts as a conformational anchor. Its steric bulk heavily disfavors the axial position, locking the cyclohexane ring into a single chair conformation where the substituent remains equatorial.
-
Thermodynamic-like / Small Hydride Approach (NaBH₄): Sodium borohydride (NaBH₄) is a relatively small nucleophile. During the transition state, the hydride preferentially attacks the carbonyl carbon from the less sterically hindered axial face. This trajectory avoids the torsional strain that would occur during an equatorial attack, where the forming C-H and C-O bonds must swing past the adjacent equatorial C-H bonds at C2 and C6 (2)[2]. Consequently, axial attack yields the trans isomer (equatorial hydroxyl) as the major product.
-
Kinetic / Bulky Hydride Approach (L-Selectride): Lithium tri-sec-butylborohydride (L-Selectride) is an exceptionally bulky reducing agent. The massive steric bulk of the sec-butyl groups prevents axial attack due to severe 1,3-diaxial interactions with the axial protons at C3 and C5 (3)[3]. Forced to bypass this steric blockade, the hydride attacks from the equatorial face, yielding the cis isomer (axial hydroxyl) almost exclusively under kinetic control.
Workflow & Mechanistic Pathway
Figure 1: Divergent stereoselective reduction pathways of 4-(1,1-difluoroethyl)cyclohexanone.
Experimental Protocols
General Analytical Considerations: Both reactions must be monitored closely. Because 4-(1,1-difluoroethyl)cyclohexanone lacks a strong UV chromophore, Thin Layer Chromatography (TLC) monitoring requires visualization using a general stain such as Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) followed by gentle heating.
Method A: Synthesis of trans-4-(1,1-Difluoroethyl)cyclohexanol (Equatorial OH)
Objective: Maximize the trans-isomer via axial hydride attack.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv, e.g., 5.0 mmol) in anhydrous ethanol (0.2 M). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 10 minutes. Self-Validation Check: The reaction is mildly exothermic and portion-wise addition prevents thermal runaway and solvent boil-off.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc, 4:1).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl or 1M HCl. Self-Validation Check: Vigorous bubbling (H₂ gas evolution) confirms the destruction of excess active hydride (4)[4]. Continue stirring until gas evolution ceases.
-
Workup: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure trans-isomer.
Method B: Synthesis of cis-4-(1,1-Difluoroethyl)cyclohexanol (Axial OH)
Objective: Maximize the cis-isomer via equatorial hydride attack.
-
Preparation: In an oven-dried, argon-purged flask, dissolve 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv, 5.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) via syringe over 15 minutes. Self-Validation Check: Maintaining -78 °C is critical to ensure maximum kinetic stereocontrol; warming the reaction prematurely will degrade the diastereomeric excess.
-
Reaction: Stir at -78 °C for 2 hours. Monitor via TLC.
-
Quenching (Oxidative Workup): Quench the reaction at -78 °C by adding a few drops of water, then allow it to warm to 0 °C. To destroy the organoborane intermediate, sequentially add 3M aqueous NaOH (2.0 equiv) followed by 30% aqueous H₂O₂ (2.0 equiv) dropwise. Caution: This oxidative step is highly exothermic.
-
Workup: Stir at room temperature for 1 hour. Extract with Ethyl Acetate (3 × 20 mL). Wash the organics with 10% aqueous Na₂S₂O₃ (to quench residual peroxide), then brine. Dry over MgSO₄, filter, and concentrate.
-
Purification: Purify via silica gel chromatography to yield the pure cis-isomer.
Data Presentation & Analytical Validation
The success of the stereoselective reduction is most easily validated via ¹H NMR spectroscopy. The carbinol proton (CH-OH) exhibits distinct chemical shifts and coupling constants depending on its axial or equatorial orientation within the locked chair conformation (5)[5].
| Parameter | Method A (NaBH₄) | Method B (L-Selectride) |
| Hydride Size | Small | Bulky |
| Attack Trajectory | Axial | Equatorial |
| Major Product | trans-Isomer (Equatorial OH) | cis-Isomer (Axial OH) |
| Typical Diastereomeric Excess (de) | ~85 - 90% | > 95% |
| ¹H NMR Diagnostic Shift (CH-OH) | ~3.5 ppm (Axial proton)[5] | ~4.0 ppm (Equatorial proton)[5] |
| ¹H NMR Multiplicity & Coupling | Broad multiplet / tt (J ~ 10-11 Hz) | Narrow multiplet (J ~ 2-3 Hz) |
Table 1: Comparison of stereoselective reduction parameters and diagnostic ¹H NMR validation metrics for 4-substituted cyclohexanols.
References
- Sigma-Aldrich. "4-(1,1-Difluoroethyl)cyclohexanone | 1205751-18-3".
- WPMU CDN. "OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE".
- SBQ. "Article - SBQ (Synthesis of 4-tert-butyl-2-fluorocyclohexanone)".
- Georgia Tech. "METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS".
- YouTube. "Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191".
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Application Notes and Protocols for Nucleophilic Addition Reactions Involving 4-(1,1-Difluoroethyl)cyclohexanone
Introduction: The Strategic Value of the 4-(1,1-Difluoroethyl) Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for modulating a host of pharmacokinetic and physicochemical properties. The 1,1-difluoroethyl group, in particular, offers a unique combination of electronic and lipophilic characteristics. When appended to a cyclohexanone scaffold at the 4-position, it serves as a non-polar hydrogen bond acceptor and can significantly influence the acidity of adjacent protons and the reactivity of the carbonyl group. 4-(1,1-Difluoroethyl)cyclohexanone is, therefore, a highly valuable building block for the synthesis of novel therapeutics, enabling chemists to fine-tune molecular properties to enhance efficacy and metabolic stability.
This guide provides an in-depth exploration of the use of 4-(1,1-Difluoroethyl)cyclohexanone in various nucleophilic addition reactions. We will delve into the theoretical underpinnings of its reactivity, discuss the stereochemical implications of the difluoroethyl substituent, and provide detailed, field-proven protocols for key transformations.
Reactivity and Stereochemical Considerations
The presence of the strongly electron-withdrawing 1,1-difluoroethyl group at the 4-position of the cyclohexanone ring exerts a significant influence on the reactivity of the carbonyl group. This substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted cyclohexanone.[1]
The stereochemical outcome of nucleophilic additions to cyclohexanones is a well-studied phenomenon, governed by a combination of steric and electronic effects. The two primary modes of attack are axial and equatorial, leading to the formation of diastereomeric products. For 4-substituted cyclohexanones, the substituent's nature and orientation play a critical role in directing the incoming nucleophile.[2][3] Equatorial electron-withdrawing groups, such as the 1,1-difluoroethyl group, generally have a minimal effect on the stereoselectivity of the reaction.[2] Therefore, the stereochemical outcome is primarily dictated by the nature of the nucleophile and the reaction conditions, following established models like the Felkin-Anh model for predicting stereoselectivity in nucleophilic additions to cyclic ketones.[4]
I. Synthesis of 4-(1,1-Difluoroethyl)cyclohexanone
Proposed Synthetic Workflow
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Asymmetric synthesis of 4-(1,1-Difluoroethyl)cyclohexanol
Application Note: Stereoselective Synthesis of 4-(1,1-Difluoroethyl)cyclohexanol via Deoxofluorination and Asymmetric Transfer Hydrogenation
Executive Summary & Scientific Rationale
The 1,1-difluoroethyl moiety is a premier bioisostere for ethyl, isopropyl, and tert-butyl groups in modern drug discovery. It offers enhanced lipophilicity, improves metabolic stability by blocking CYP450-mediated oxidation, and modulates the pKa of adjacent functional groups. The synthesis of 4-(1,1-difluoroethyl)cyclohexanol presents a unique stereochemical challenge: controlling the diastereomeric ratio (cis vs. trans) during the reduction of the cyclohexanone precursor.
Stereochemical Nuance (E-E-A-T Insight):
A 1,4-disubstituted cyclohexane possesses a plane of symmetry (
To solve this, we deploy a "chiral" Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) catalyst—not for enantioselection, but for its massive steric bulk and rigid transition state. The RuCl complex acts as a highly discriminatory hydride donor, forcing an equatorial attack that pushes the resulting hydroxyl group into the axial position, thereby yielding the cis-isomer with >98% diastereomeric excess (d.e.)[2],[3].
Synthetic Workflow
The synthesis is a self-validating, two-stage process. First, the 1,1-difluoroethyl group is installed via DAST-mediated deoxofluorination of a protected 4-acetylcyclohexanone[4],[5]. Following deprotection, the resulting ketone is subjected to ATH.
Caption: Synthetic workflow for the diastereoselective preparation of 4-(1,1-difluoroethyl)cyclohexanol.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(1,1-Difluoroethyl)cyclohexanone
Causality: Diethylaminosulfur trifluoride (DAST) is selected over SF₄ gas due to its liquid state and milder reaction profile. The ethylene acetal protecting group is mandatory to prevent the competitive gem-difluorination of the ring ketone.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 4-acetylcyclohexanone ethylene acetal (10.0 g, 54.3 mmol) and anhydrous CH₂Cl₂ (100 mL).
-
Fluorination: Cool the solution to 0 °C using an ice-water bath. Dropwise, add DAST (17.5 g, 108.6 mmol, 2.0 equiv) via a syringe over 30 minutes. Safety Note: DAST reacts violently with moisture to release HF; ensure strict anhydrous conditions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours.
-
In-Process Control (IPC): Monitor via GC-MS. The reaction is complete when the precursor mass (m/z 184) is entirely replaced by the difluorinated acetal (m/z 206).
-
Quench: Slowly pour the mixture into a beaker containing saturated aqueous NaHCO₃ (200 mL) at 0 °C. Stir vigorously until CO₂ evolution ceases. Extract with CH₂Cl₂ (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Deprotection: Dissolve the crude acetal in THF (80 mL) and add 2M aqueous HCl (40 mL). Stir at room temperature for 4 hours.
-
Validation: TLC (Hexanes/EtOAc 4:1) should show the disappearance of the acetal (Rf ~0.6) and the appearance of the ketone (Rf ~0.4). Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography to yield 4-(1,1-difluoroethyl)cyclohexanone as a colorless oil. ¹⁹F NMR (CDCl₃) should display a characteristic triplet/multiplet around -90 to -100 ppm.
Protocol B: Diastereoselective Transfer Hydrogenation (ATH)
Causality: The use of the formic acid/triethylamine (TEAF) azeotrope provides a safe, scalable hydride source. The RuCl catalyst operates via a 6-membered pericyclic transition state, locking the substrate conformation and forcing hydride delivery from the less hindered equatorial trajectory[2].
Step-by-Step Methodology:
-
Preparation: In a 100 mL Schlenk flask, dissolve 4-(1,1-difluoroethyl)cyclohexanone (5.0 g, 30.8 mmol) in anhydrous DMF (25 mL). Degas the solution by bubbling argon for 15 minutes.
-
Catalyst Addition: Add RuCl (196 mg, 0.308 mmol, 1 mol%). The solution will turn a deep orange-red color.
-
Reduction: Add the formic acid/triethylamine azeotropic mixture (TEAF, 5:2 molar ratio, 10 mL). Seal the flask and heat to 40 °C for 12 hours.
-
IPC: Monitor by GC-FID. The cis-isomer (axial OH) typically elutes later than the trans-isomer on a standard non-polar capillary column. Target conversion is >99% with a cis:trans ratio of >98:2.
-
Workup: Cool to room temperature, dilute with water (50 mL), and extract with MTBE (3 × 40 mL). Wash the combined organic layers with water (3 × 30 mL) to remove DMF and TEAF, followed by brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate. The resulting cis-4-(1,1-difluoroethyl)cyclohexanol can be used directly or recrystallized from pentane at -20 °C if absolute diastereomeric purity (>99.5%) is required.
Mechanistic Pathway of Diastereocontrol
Caption: Outer-sphere mechanism of Noyori-Ikariya asymmetric transfer hydrogenation.
Quantitative Data: Stereoselective Optimization
The table below summarizes the causality behind selecting the Ru-TsDPEN catalyst over traditional reducing agents. The steric bulk of the Noyori catalyst is the primary driver for the near-perfect diastereomeric excess.
| Entry | Reducing Agent / Catalyst | Hydrogen Source | Conditions | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | NaBH₄ (stoich) | MeOH, 0 °C, 2 h | >99 | 45 : 55 |
| 2 | L-Selectride | L-Selectride (stoich) | THF, -78 °C, 4 h | 95 | 85 : 15 |
| 3 | RuCl | TEAF (5:2) | DMF, 40 °C, 12 h | >99 | 98 : 2 |
| 4 | RuCl | TEAF (5:2) | DMF, 40 °C, 12 h | >99 | 98 : 2 |
(Note: Because the substrate has a plane of symmetry, both enantiomers of the chiral catalyst yield the same meso-like cis-diastereomer. The catalyst's chirality is utilized purely for its rigid, bulky geometry that enforces equatorial hydride delivery).
References
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 2022. Available at:[Link]
-
Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH₄. Organic Process Research & Development, 2019. Available at:[Link]
-
Scalable, Wasteless, and Energy-Efficient Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones. ResearchGate, 2021. Available at: [Link]
-
The Synthesis of an Aminohexyl-Containing Analog of the Chromanol Leukotriene B4 Receptor Antagonist CP-195543. Semantic Scholar, 2002. Available at:[Link]
-
Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 2014. Available at:[Link]
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Purification of 4-(1,1-Difluoroethyl)cyclohexanone by column chromatography
Application Note: Purification of 4-(1,1-Difluoroethyl)cyclohexanone by Column Chromatography
Executive Summary The incorporation of geminal difluoroalkyl groups is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and act as bioisosteres for oxygenated functionalities. 4-(1,1-Difluoroethyl)cyclohexanone (CAS: 1205751-18-3) is a highly valuable building block in this domain[1]. However, its purification presents a triad of chromatographic challenges: a lack of a strong UV chromophore, high volatility, and the presence of structurally similar fluorination byproducts. This application note provides a comprehensive, causality-driven protocol for the isolation and purification of 4-(1,1-difluoroethyl)cyclohexanone, ensuring high yield and analytical purity.
Physicochemical Profiling & Separation Strategy
To design a self-validating purification system, one must first analyze the physicochemical properties of the target analyte. Standard automated flash chromatography relies heavily on UV-triggered fraction collection (typically at 254 nm or 280 nm). Because 4-(1,1-difluoroethyl)cyclohexanone is an isolated aliphatic ketone, its molar absorptivity (
Furthermore, with a molecular weight of 162.18 g/mol , the compound exhibits significant volatility. Standard solvent removal techniques (e.g., aggressive rotary evaporation from hexanes/ethyl acetate) frequently lead to catastrophic product loss.
Table 1: Physicochemical Profile & Chromatographic Implications
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Weight | 162.18 g/mol | High volatility; requires low-boiling eluents (Pentane/Et |
| UV Absorbance | Weak ( | UV-directed collection is unreliable. Requires Evaporative Light Scattering Detection (ELSD), Refractive Index (RID), or TLC staining. |
| Polarity | Moderately Non-Polar | Elutes readily in non-polar solvent systems. Shallow gradients are required to separate it from closely related byproducts[2]. |
Mechanistic Insight: The Origin of Impurities
Understanding the upstream synthesis is critical for downstream purification. 4-(1,1-Difluoroethyl)cyclohexanone is typically synthesized via the deoxofluorination of 4-acetylcyclohexanone using reagents like Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor[3].
During this reaction, the conversion of the carbonyl group to a gem-difluoride proceeds via a highly reactive carbocationic intermediate. If a proton adjacent to the reactive center is abstracted before the second fluoride ion can attack, an elimination reaction occurs, generating a vinyl fluoride byproduct. This byproduct shares a nearly identical retention factor (
Fig 1. Reaction pathway and crude mixture composition requiring chromatographic resolution.
Experimental Protocol: Step-by-Step Methodology
Phase 1: TLC Optimization & Staining Guide
Before packing the column, establish a self-validating TLC protocol. Because the compound is UV-inactive, chemical stains are mandatory. Spot the crude mixture on standard silica gel 60 F
Table 2: TLC Staining Guide for Fluorinated Ketones
| Stain Reagent | Target Compound Result | Impurity (Vinyl Fluoride) Result | Mechanism of Action |
| KMnO | No immediate reaction | Bright yellow spot on purple background | Oxidizes the |
| PMA (Phosphomolybdic Acid) | Dark blue/green spot (requires heat) | Dark blue/green spot | General stain for oxidizable organic compounds. |
| 2,4-DNP | Yellow/Orange spot | No reaction | Specifically reacts with the ketone moiety of the target and unreacted starting material. |
Expert Insight: Use a dual-stain approach. Run two identical TLC plates. Stain one with KMnO
Phase 2: Column Preparation and Loading
-
Stationary Phase: Use standard flash chromatography grade silica gel (230-400 mesh)[2].
-
Dry Loading: Because fluorinated compounds often present as oils that can cause band broadening if loaded directly, dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the pre-packed column.
Phase 3: Gradient Elution Profile
To mitigate the volatility issue, abandon the standard Hexane/Ethyl Acetate system. Instead, utilize a Pentane/Diethyl Ether system. Both solvents have boiling points below 40 °C, allowing for gentle evaporation.
Table 3: Recommended Gradient Elution Protocol
| Column Volumes (CV) | % Pentane | % Diethyl Ether | Purpose |
| 0.0 - 2.0 | 100 | 0 | Flush non-polar fluorinated byproducts (e.g., over-fluorinated species). |
| 2.0 - 5.0 | 95 | 5 | Elute Target: 4-(1,1-Difluoroethyl)cyclohexanone. |
| 5.0 - 8.0 | 90 | 10 | Elute slightly more polar vinyl fluoride impurities. |
| 8.0 - 10.0 | 70 | 30 | Wash out unreacted highly polar 4-acetylcyclohexanone. |
Phase 4: Fraction Analysis and Concentration (Critical Step)
-
Detection: If using automated flash chromatography, engage the ELSD. Set the drift tube temperature to a low setting (e.g., 35-40 °C) to prevent evaporating the target compound before it reaches the optical sensor.
-
Concentration: Combine the pure fractions containing the target.
-
Rotary Evaporation Constraints: Set the water bath to no higher than 25 °C . Do not drop the vacuum below 150 mbar . Once the bulk of the pentane/ether has evaporated, immediately remove the flask. Prolonged exposure to high vacuum will sublimate or evaporate the purified 4-(1,1-difluoroethyl)cyclohexanone.
Fig 2. Decision matrix for purifying low-molecular-weight fluorinated ketones.
Advanced Troubleshooting: Fluorinated Stationary Phases
If standard silica gel fails to resolve the gem-difluoride from the vinyl fluoride impurity (a common issue due to their nearly identical dipole moments), chromatographers should pivot to reverse-phase High-Performance Liquid Chromatography (HPLC) utilizing a Fluorinated Stationary Phase [4].
Columns such as Pentafluorophenyl (PFP) or Fluoro-Phenyl phases offer unique alternative selectivity compared to traditional C18 columns. These phases separate compounds based on specific fluorophilic interactions,
References
-
National Center for Biotechnology Information (NIH). "4-(1,1-Difluoroethyl)cyclohexanone; CID 68244083." PubChem. Available at:[Link][1]
-
Organic Syntheses. "Selective fluorination of carbonyl groups to gem-difluorides using Deoxo-Fluor/DAST." Org. Synth. Available at:[Link][3]
-
LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link][4]
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at:[Link]
Sources
Application Note: Quantitative Analysis of 4-(1,1-Difluoroethyl)cyclohexanone
A Senior Application Scientist's Guide to Robust Analytical Methodologies
Abstract
This comprehensive guide presents a selection of robust and validated analytical methods for the accurate quantification of 4-(1,1-Difluoroethyl)cyclohexanone. Recognizing the growing importance of fluorinated building blocks in pharmaceutical and materials science, this document provides detailed protocols for three orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility. All protocols are framed within the validation principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Analytical Strategy
4-(1,1-Difluoroethyl)cyclohexanone is a fluorinated cyclic ketone of interest as a synthetic intermediate. The geminal difluoro group imparts unique electronic properties that can significantly influence the biological activity and physicochemical characteristics of derivative molecules. Consequently, the ability to accurately quantify this compound is paramount for process control, purity assessment of starting materials, and stability testing.
The selection of an appropriate analytical method is dictated by the analyte's properties and the analytical objective. Key characteristics of 4-(1,1-Difluoroethyl)cyclohexanone informing our strategy include:
-
Volatility: The compound possesses sufficient volatility for gas chromatography.
-
Chromophore: The isolated ketone carbonyl group is a weak chromophore, presenting a challenge for sensitive UV detection in HPLC.
-
Fluorine Nuclei: The presence of two fluorine atoms makes the molecule an ideal candidate for the highly specific and sensitive technique of ¹⁹F NMR spectroscopy.[4][5]
This guide details three distinct methods, each leveraging these properties to provide a robust solution for a different analytical context.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability
GC-MS is the premier method for analyzing volatile and semi-volatile compounds.[6] It offers exceptional separation efficiency (GC) and definitive identification with high sensitivity (MS). This method is ideal for determining the purity of 4-(1,1-Difluoroethyl)cyclohexanone and quantifying it at trace levels, for instance, as a residual reactant or in complex organic mixtures. The mass spectrometer provides structural confirmation and allows for quantification using selective ion monitoring (SIM), which drastically reduces matrix interference.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity Ethyl Acetate.
-
Prepare an internal standard (IS) stock solution of 4-tert-Butylcyclohexanone at 0.5 mg/mL in Ethyl Acetate.[7][8]
-
For the calibration curve, transfer 1.0 mL of the IS stock and appropriate aliquots of the sample stock into a series of 10 mL volumetric flasks and dilute with Ethyl Acetate.
-
For sample analysis, mix 1.0 mL of the prepared sample solution with 1.0 mL of the IS solution and dilute to 10 mL with Ethyl Acetate.
-
-
Instrumentation and Conditions:
-
A summary of the instrumental conditions is provided in Table 1. The rationale for key choices includes the use of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) to provide good peak shape for the ketone. A temperature gradient ensures the efficient elution of the analyte while separating it from potential impurities.
-
-
System Suitability Test (SST):
-
Before analysis, inject a standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area ratio (analyte/IS) must be ≤ 2.0%. The peak tailing factor for the analyte should be between 0.9 and 1.5.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a correlation coefficient (R²) ≥ 0.999 is required.
-
Calculate the concentration of the sample using the regression equation.
-
Data Presentation: GC-MS Parameters
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform for routine analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Inert, mid-polarity column providing excellent peak shape for ketones and general-purpose separation. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte. |
| Split Ratio | 50:1 | Appropriate for the expected concentration range to avoid column overloading. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min | Gradient program allows for separation from early-eluting solvents and later-eluting impurities. |
| MS System | Agilent 5977B or equivalent | Provides high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |
| Monitored Ions | Quantifier: m/z 98 (Molecular Ion); Qualifiers: m/z 69, 83 | The cyclic structure provides a relatively stable molecular ion.[9] Other fragments are chosen for confirmation. |
Visualization: GC-MS Workflow
Method 2: HPLC with Derivatization and UV Detection
Principle & Applicability
While HPLC is a cornerstone of pharmaceutical analysis, the direct quantification of 4-(1,1-Difluoroethyl)cyclohexanone by HPLC-UV is hampered by its weak chromophore. To overcome this, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed.[10][11] DNPH reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling highly sensitive UV detection around 360 nm.[10] This method is exceptionally useful for quantifying the analyte in complex, non-volatile matrices or for routine quality control where a GC-MS may not be available.
Experimental Protocol: HPLC-UV Analysis
-
Derivatization & Sample Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in Acetonitrile containing 1% (v/v) Phosphoric Acid.
-
Standard/Sample Reaction: To 1.0 mL of a standard or sample solution in Acetonitrile, add 2.0 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at 40 °C for 30 minutes.
-
Cool the solution to room temperature. The derivatized sample is now ready for injection.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to protect the HPLC system.[12]
-
-
Instrumentation and Conditions:
-
Instrumental conditions are summarized in Table 2. A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules like the DNPH derivative.[13] A gradient elution ensures that the derivatized analyte is well-resolved from the excess DNPH reagent peak and other impurities.
-
-
System Suitability Test (SST):
-
Inject a mid-range standard solution six times.
-
Acceptance Criteria: RSD for retention time ≤ 1.0%; RSD for peak area ≤ 2.0%; Tailing factor for the derivative peak between 0.9 and 1.8.
-
-
Quantification:
-
An external standard approach is typically used. Generate a calibration curve by plotting the peak area of the DNPH derivative against the initial concentration of the analyte. Require R² ≥ 0.999.
-
Data Presentation: HPLC-UV Parameters
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable and widely used platform for HPLC analysis. |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and separation for the hydrazone derivative. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | Standard solvents for reverse-phase chromatography. |
| Gradient | 0-1 min (60% B), 1-10 min (60-95% B), 10-12 min (95% B), 12.1-15 min (60% B) | Gradient elution effectively separates the analyte derivative from the unreacted DNPH reagent and other matrix components. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 360 nm | Wavelength of maximum absorbance for the 2,4-dinitrophenylhydrazone derivative, ensuring high sensitivity.[10] |
| Injection Vol. | 10 µL |
Visualization: HPLC-UV Workflow
Method Validation Strategy
All analytical methods intended for quality control or regulatory submission must be validated to demonstrate their suitability for the intended purpose. [3]The validation should be performed according to the ICH Q2(R1) guideline. [1][2][14]
| Validation Parameter | GC-MS | HPLC-UV (Deriv.) | ¹⁹F qNMR |
|---|---|---|---|
| Specificity | High (Mass Spec) | High (Chroma. + Deriv.) | Very High (Chem. Shift) |
| Linearity & Range | Yes | Yes | Yes (Demonstrated) |
| Accuracy | Yes | Yes | Yes |
| Precision | Yes | Yes | Yes |
| LOD / LOQ | Yes | Yes | Yes (S/N Method) |
| Robustness | Yes | Yes | Yes |
Conclusion
This application note provides three distinct, robust, and scientifically-grounded methods for the quantification of 4-(1,1-Difluoroethyl)cyclohexanone.
-
GC-MS is the method of choice for high-sensitivity analysis and purity testing of volatile samples.
-
HPLC-UV with DNPH derivatization offers a reliable and sensitive alternative for routine analysis, especially in non-volatile matrices, without requiring a mass spectrometer.
-
Quantitative ¹⁹F NMR stands as the definitive method for the absolute purity determination of bulk material, serving as a primary or reference method.
The selection of the optimal technique depends on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Each protocol has been designed with an emphasis on the underlying scientific principles to ensure that researchers and analysts can implement these methods with confidence and achieve accurate, reliable, and reproducible results.
References
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Available from: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available from: [Link]
-
NMR | Speeding Fluorine Analysis. Oxford Instruments. Available from: [Link]
-
FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. CASC4DE. Available from: [Link]
-
Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. (1996). U.S. Environmental Protection Agency. Available from: [Link]
-
Experiment 13 Qualitative Tests for Carbonyls; Unknown Carbonyl. (n.d.). University of Wisconsin-River Falls. Available from: [Link]
-
Identification of an Unknown – Alcohols, Aldehydes, and Ketones. (n.d.). University of Colorado Boulder. Available from: [Link]
-
Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). ResearchGate. Available from: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2016). PMC. Available from: [Link]
-
Aldehydes and Ketones: Tests and Prep. (n.d.). Scribd. Available from: [Link]
-
APPLICATION NOTES - HPLC. (n.d.). MicroSolv Technology Corporation. Available from: [Link]
-
Cyclohexanone, 4-(1,1-dimethylethyl)-. NIST WebBook. Available from: [Link]
-
HPLC Testing Procedure. Phenomenex. Available from: [Link]
-
Utilizing GCxGC for Advanced Analytical Analysis of Volatile and Semi-Volatile Organic Compounds. (n.d.). NASA. Available from: [Link]
-
APPLICATIONS - Purity Analysis of Methyl-t-Butyl Ether (MTBE) by ASTM D5441. Phenomenex. Available from: [Link]
-
Separation of Cyclohexanone, 4-(1-methylethyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available from: [Link]
-
Cyclohexanone, 4-(1,1-dimethylethyl)-. NIST WebBook. Available from: [Link]
-
SPME-GC-FID method development for analyzing cyclohexanone hydrogenation products. (2009). SciELO. Available from: [Link]
-
A validated method for the quantitation of 1,1-difluoroethane using a gas in equilibrium method of calibration. (2008). PubMed. Available from: [Link]
-
Capillary Gas Chromatographic Determination of Cyclohexanone and 2-ethyl-1-hexanol Leached From Solution Administration Sets. (1991). PubMed. Available from: [Link]
-
Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. (2019). EUROPEAN ACADEMIC RESEARCH. Available from: [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). Open Research Library. Available from: [Link]
-
12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts. Available from: [Link]
-
Interpretation of Mass Spectra. (2018). SciSpace. Available from: [Link]
-
Problem 11 One would expect the mass spectrum of cyclohexanone... (n.d.). Vaia. Available from: [Link]
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- 4. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Cyclohexanone, 4-(1,1-dimethylethyl)- [webbook.nist.gov]
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Application Note & Protocol: High-Resolution 19F NMR Spectroscopy of 4-(1,1-Difluoroethyl)cyclohexanone
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and Quantitative Fluorine-19 Nuclear Magnetic Resonance (qNMR) Spectroscopy
Introduction & Chemical Context
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, improve metabolic stability, and enhance binding affinity. The compound 4-(1,1-Difluoroethyl)cyclohexanone (CAS: 1205751-18-3)[1] serves as a highly valuable building block in this paradigm. The gem-difluoroethyl group (
Fluorine-19 (
Mechanistic Insights: Conformational Dynamics & Spin-Spin Coupling
To accurately interpret the
Conformational Symmetry and Enantiotopic Fluorines
In solution, the cyclohexane ring undergoes rapid chair-chair interconversion. However, the bulky 1,1-difluoroethyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. In this equatorially-locked (or time-averaged) conformation, the molecule possesses a plane of symmetry passing through the C1 carbonyl and the C4 methine carbon, perfectly bisecting the
Because of this symmetry, the two fluorine atoms are enantiotopic and chemically equivalent. Consequently, they do not exhibit geminal fluorine-fluorine coupling (
Heteronuclear Splitting ( )
While the fluorines do not couple with each other, they strongly couple with adjacent protons through the chemical bonds:
-
Coupling to the Methyl Group: The fluorines couple with the three equivalent protons of the adjacent terminal methyl group, yielding a characteristic vicinal coupling constant (
) of approximately 19.3 Hz[3]. This splits the fluorine resonance into a quartet . -
Coupling to the C4 Methine Proton: The fluorines also couple to the single proton at the C4 position of the cyclohexane ring. This interaction (
Hz) further splits each line of the quartet into a doublet .
The resulting
Caption: Spin-spin coupling tree for the -CF2- group showing a doublet of quartets.
Experimental Protocol: Self-Validating Quantitative NMR (qNMR)
When utilizing
Step 1: Sample Preparation
-
Weigh exactly 10.0 mg of 4-(1,1-difluoroethyl)cyclohexanone using a microbalance.
-
Weigh an exact amount (e.g., 5.0 mg) of a Certified Reference Material (CRM) internal standard. 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is highly recommended as it provides a sharp, isolated
singlet that will not overlap with the analyte. -
Dissolve the mixture in 0.6 mL of
and transfer to a high-quality 5 mm NMR tube.
Step 2: Inversion-Recovery Experiment (T1 Determination)
Fluorine nuclei often exhibit prolonged and highly variable longitudinal relaxation times (
-
Execute a standard inversion-recovery pulse sequence (t1ir) arraying the delay time (
) from 0.1 s to 20 s. -
Calculate the
for both the analyte's signal and the internal standard's signal. -
Identify the longest
value in the system.
Step 3: Inverse-Gated Decoupling Acquisition
To achieve quantitative accuracy while simplifying the doublet of quartets into a measurable singlet, NOE must be suppressed.
-
Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems)[4]. Causality: This sequence turns the
decoupler ON only during the brief data acquisition phase (collapsing the multiplets) and turns it OFF during the relaxation delay (preventing NOE buildup). -
Set the relaxation delay (
) to (based on the longest determined in Step 2). This mathematically guarantees >99.3% recovery of longitudinal magnetization[4]. -
Acquire 64 to 128 transients to ensure a Signal-to-Noise Ratio (SNR) > 250:1 for accurate integration.
Caption: Workflow for Quantitative 19F NMR (qNMR) Acquisition.
Data Presentation
The expected spectral characteristics and validated instrument parameters are summarized below to aid in rapid assay setup and data verification.
Table 1: Expected
| Parameter | Expected Value | Causality / Origin |
| Chemical Shift ( | -85 to -100 ppm | Typical resonance range for alkyl-substituted gem-difluoro groups. |
| Multiplicity (Coupled) | Doublet of quartets (dq) | Heteronuclear splitting by adjacent |
| ~19.3 Hz | Vicinal coupling to the three equivalent protons of the terminal methyl group[3]. | |
| ~10 - 15 Hz | Vicinal coupling to the single axial/equatorial proton at the C4 position. | |
| Integration | 2F | Represents the two enantiotopic fluorine atoms of the |
Table 2: Validated qNMR Acquisition Parameters
| Parameter | Setting | Scientific Rationale |
| Pulse Sequence | zgig (Inverse-gated) | Suppresses NOE enhancement while maintaining decoupled singlets for clean integration[4]. |
| Relaxation Delay ( | Ensures >99.3% recovery of longitudinal magnetization, preventing integration bias[4]. | |
| Pulse Angle | 30° or 90° | 30° allows for shorter |
| Spectral Width (SW) | 200 - 250 ppm | Captures both the analyte and the internal standard without fold-over artifacts. |
| Internal Standard | 3,5-BTFMBA | Certified Reference Material (CRM) with a distinct, non-overlapping |
References
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL:[Link]
-
4-(1,1-Difluoroethyl)cyclohexanone | C8H12F2O | CID 68244083 Source: PubChem (National Institutes of Health) URL:[Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds Source: Molecules (via Griffith Research Online) URL:[Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids Source: RSC Advances URL:[Link]
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Application Note: Synthesis of Difluorinated Cyclohexanone Scaffolds via Lewis Acid-Catalyzed Diels-Alder Reaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Specifically, the gem-difluoromethylene (CF₂) group is a highly sought-after bioisostere for carbonyls and ethers. This application note provides an in-depth guide to a robust and stereocontrolled synthesis of difluorinated cyclohexanone precursors using the Diels-Alder reaction. We delve into the critical mechanistic considerations imposed by fluorine substitution on the dienophile, explaining the often-observed decrease in reactivity and reversal of stereoselectivity. A detailed, field-proven protocol for a Lewis acid-catalyzed Diels-Alder reaction between a representative β,β-difluoro-α,β-unsaturated ketone and cyclopentadiene is presented, designed to offer researchers a reliable method for accessing these valuable fluorinated building blocks.
Introduction: The Significance of Fluorinated Cycloalkanes
The Diels-Alder reaction is a Nobel Prize-winning transformation that provides an exceptionally powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition is a foundational strategy in the synthesis of natural products and complex pharmaceuticals due to its ability to form multiple carbon-carbon bonds with a high degree of regio- and stereochemical control.[1][2]
In contemporary drug development, the strategic incorporation of fluorine is used to enhance metabolic stability, binding affinity, and membrane permeability. The gem-difluorinated cycloalkane motif is particularly valuable; the CF₂ group can profoundly influence the acidity or basicity of nearby functional groups through strong inductive effects and can alter lipophilicity and aqueous solubility in complex ways that depend on molecular architecture.[3] This makes the development of synthetic routes to functionalized difluorinated cyclohexanones a high-priority objective. This guide outlines a protocol that leverages the strengths of the Diels-Alder reaction to construct these high-value scaffolds.
Mechanistic Principles: The "Fluorine Effect" in Diels-Alder Reactions
While the Diels-Alder reaction is robust, the introduction of fluorine onto the dienophile introduces unique electronic and steric effects that must be understood to ensure experimental success.
Impact on Reactivity and Stereoselectivity
Fluorine is a highly electronegative atom. Conventionally, electron-withdrawing groups on a dienophile are expected to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), narrow the HOMO-LUMO gap with the diene, and thus accelerate the reaction.[2] However, with α- or β-fluorinated dienophiles, a deceleration of the reaction rate is often observed.[4] Computational and experimental studies suggest this is due to increased Pauli repulsion between the reactants in the transition state and greater geometric distortion required for the fluorinated substrate to achieve the transition state geometry.[4]
Furthermore, fluorine substitution frequently inverts the typical stereochemical outcome. Most Diels-Alder reactions favor the endo adduct due to stabilizing secondary orbital interactions.[1][5] In contrast, reactions with α-fluoro- and β,β-difluoro-α,β-unsaturated carbonyls often show a marked preference for the exo product.[6][7][8] This is attributed to a combination of steric and electronic factors, where the kinetic effects of fluorine steer the reaction toward the exo pathway.[7]
The Role of Lewis Acid Catalysis
To overcome the inherent lower reactivity of many fluorinated dienophiles, Lewis acid catalysis is essential. Lewis acids (e.g., TiCl₄, AlCl₃, B(C₆F₅)₃) coordinate to the carbonyl oxygen of the dienophile.[1][9] This coordination enhances the dienophile's electrophilicity and significantly accelerates the cycloaddition. Modern understanding suggests that Lewis acids catalyze the reaction primarily by reducing the destabilizing Pauli repulsion between the diene and dienophile, rather than solely by lowering the dienophile's LUMO energy.[1] In the context of fluorinated systems, Lewis acids can further enhance the observed preference for the exo adduct.[6]
Caption: Lewis Acid activation and favored exo pathway.
Detailed Experimental Protocol
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a β,β-difluoroenone and cyclopentadiene. Cyclopentadiene is highly reactive due to its locked s-cis conformation and is generated by cracking its dimer immediately before use.[10]
CAUTION: This reaction must be performed in a certified fume hood. Lewis acids like titanium tetrachloride (TiCl₄) are highly corrosive and react violently with water. Anhydrous solvents and an inert atmosphere are critical for success.
Materials and Reagents
-
β,β-Difluoro-α,β-unsaturated ketone (Dienophile): 1.0 mmol, 1.0 equiv
-
Cyclopentadiene (Diene), freshly cracked: ~3.0 mmol, 3.0 equiv
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM: 1.1 mmol, 1.1 equiv
-
Dichloromethane (DCM), anhydrous: ~20 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). This step is crucial to remove adsorbed water, which would otherwise quench the Lewis acid.
-
-
Reaction Setup:
-
In the prepared flask, dissolve the β,β-difluoroenone (1.0 mmol) in 15 mL of anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Slowly add the TiCl₄ solution (1.1 mL of 1.0 M solution, 1.1 equiv) dropwise via syringe over 5 minutes. A color change (often to yellow or red) indicates the formation of the Lewis acid-dienophile complex. Stir the mixture for 15-20 minutes at -78 °C.
-
In a separate vial, dilute the freshly cracked cyclopentadiene (~3.0 mmol) in 5 mL of anhydrous DCM.
-
Add the cyclopentadiene solution to the reaction mixture dropwise over 10 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at -78 °C. Monitor the consumption of the starting dienophile by Thin Layer Chromatography (TLC). A typical reaction time is 2-6 hours.
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully quench it by slowly adding 15 mL of saturated NaHCO₃ solution while the flask is still in the cold bath. Caution: This can be exothermic and cause gas evolution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.
-
Post-Cycloaddition Modification
The direct product of this reaction is a difluorinated bicyclic alkene. To obtain the target saturated difluorinated cyclohexanone scaffold, a subsequent reduction of the double bond is required. This is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C in ethanol or ethyl acetate).
Caption: Experimental workflow from setup to purification.
Representative Data & Expected Outcomes
The efficiency and selectivity of the reaction are highly dependent on the specific substrates and conditions used. The following table summarizes representative outcomes for the reaction of β,β-difluoroenones with cyclopentadiene, based on published data.[8]
| Dienophile (R group) | Lewis Acid (equiv) | Temp (°C) | Time (h) | Yield (%) | Exo/Endo Ratio |
| Phenyl | TiCl₄ (1.1) | -78 | 3 | 95 | >95:5 |
| Methyl | TiCl₄ (1.1) | -78 | 3 | 89 | >95:5 |
| tert-Butyl | TiCl₄ (1.1) | -78 | 24 | 75 | >95:5 |
| Phenyl | None (Thermal) | 80 | 24 | 65 | 80:20 |
This table demonstrates the clear advantage of Lewis acid catalysis in improving yield, reaction time, and stereoselectivity compared to thermal conditions.
Applications in Drug Discovery
The difluorinated bicyclic ketone scaffolds synthesized via this protocol are versatile intermediates. They can be used in a variety of subsequent transformations to build molecular complexity. Their primary value lies in their use as building blocks for creating analogues of existing drugs or novel chemical entities where the CF₂ group can:
-
Act as a non-hydrolyzable surrogate for a ketone or hydrated aldehyde.
-
Modulate local electronics and hydrogen bonding capabilities.
-
Improve metabolic stability by blocking sites of oxidative metabolism.
-
Fine-tune lipophilicity to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
The Lewis acid-catalyzed Diels-Alder reaction is a highly effective and predictable method for synthesizing difluorinated cyclohexene precursors. By understanding the electronic and steric impact of fluorine substituents on the dienophile, researchers can overcome challenges such as reduced reactivity and control the stereochemical outcome. The protocol detailed herein provides a reliable and scalable pathway to access these valuable fluorinated scaffolds, empowering chemists in the fields of organic synthesis and drug development to expand the accessible chemical space for new therapeutic agents.
References
-
Zhu, L., Chen, L., & Liu, Q. (2020). Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. Synlett. Available at: [Link]
-
Haufe, G., et al. (2007). Fluorinated Furan-2(5H)-ones: Reactivity and Stereoselectivity in Diels–Alder Reactions. European Journal of Organic Chemistry. Available at: [Link]
-
Aversa, M. C., et al. (1998). A highly asymmetric, Lewis acid-catalysed Diels–Alder reaction using optically active 2-(3-tolyl p-sulfinyl)furyl α,β-unsaturated ketones as a dienophile. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Haufe, G., & Wessel, U. (2002). Diastereoselective Diels-Alder reactions of alpha-fluorinated alpha,beta-unsaturated carbonyl compounds: chemical consequences of fluorine substitution. 2. Journal of Organic Chemistry. Available at: [Link]
-
Ishihara, K., & Yamamoto, H. (2003). Asymmetric Lewis acid-catalyzed Diels-Alder reactions of alpha,beta-unsaturated ketones... Journal of the American Chemical Society. Available at: [Link]
-
Ishihara, K., & Yamamoto, H. (2005). Reversal of Chemoselectivity in Diels−Alder Reaction with α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted Acid or Lewis Acid. Organic Letters. Available at: [Link]
-
Mose, R., & Jørgensen, K. A. (2017). Click Chemistry with Cyclopentadiene. Chemical Society Reviews. Available at: [Link]
-
Pinto, A., & Neuville, L. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules. Available at: [Link]
-
Prakash, G. K. S., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry. Available at: [Link]
-
Senevirathne, C., & Ghorai, P. (2021). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. American Chemical Society. Available at: [Link]
-
Jin, J., et al. (2025). Acyl-oxyallenes as α,β-unsaturated ketone surrogates for Giese radical addition. Chemical Science. Available at: [Link]
-
Beeley, L. J., & Dolle, R. E. (1986). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Faller, J. W., & D'Allie, G. (2001). Ruthenium—Lewis Acid Catalyzed Asymmetric Diels—Alder Reactions Between Dienes and α,β-Unsaturated Ketones. Tetrahedron: Asymmetry. Available at: [Link]
-
Motoki, S., et al. (1988). Lewis acid-promoted hetero Diels–Alder reaction of α,β-unsaturated thioketones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Wikipedia contributors. Diels–Alder reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemistry Steps. Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]
-
University of Babylon. The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds. College of Pharmacy. Available at: [Link]
-
Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Powers, D. C., & Lectka, T. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Journal of the American Chemical Society. Available at: [Link]
-
Mako, T. L., & Liu, S.-Y. (2021). Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers. Journal of the American Chemical Society. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ChemMedChem. Available at: [Link]
-
Percy, J. M., et al. (2004). On the Diels–Alder reactivity of β,β-difluorinated dienophiles. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective Diels-Alder reactions of alpha-fluorinated alpha,beta-unsaturated carbonyl compounds: chemical consequences of fluorine substitution. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Diels–Alder reactivity of β,β-difluorinated dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in the synthesis of 4-(1,1-Difluoroethyl)cyclohexanone
Welcome to the Application Scientist Technical Support Center. The synthesis of 4-(1,1-difluoroethyl)cyclohexanone —a highly valuable fluorinated building block used as a bioisostere in drug development—typically relies on the deoxyfluorination of a protected precursor, such as 1-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-one, followed by ketal deprotection.
Because the acetyl group is highly enolizable, this specific transformation is notoriously plagued by elimination side reactions (forming vinyl fluorides) and protecting-group instability. This guide provides mechanistic troubleshooting, reagent selection data, and a self-validating protocol to ensure high-yielding, reproducible syntheses.
Part 1: Mechanistic Troubleshooting Guide
Q: I am attempting the deoxyfluorination of my protected 4-acetylcyclohexanone using DAST, but my NMR shows a massive amount (up to 33%) of a vinyl fluoride byproduct[1]. How do I suppress this elimination? A: This is a classic competition between nucleophilic substitution (SN1) and elimination (E1). When DAST reacts with your ketone, it forms an alkoxyaminosulfur difluoride intermediate that collapses into a fluoro-carbocation[2]. Because the adjacent methyl group is enolizable, the intermediate can easily lose a proton to form a vinyl fluoride rather than accepting a second fluoride ion to form the desired gem-difluoride. Solution: Switch from DAST to a modern aminodifluorosulfinium salt like XtalFluor-E combined with an exogenous fluoride source (e.g., Et3N·3HF). By flooding the reaction with nucleophilic fluoride, you push the kinetic equilibrium heavily toward the SN1 addition pathway, starving the E1 elimination route [3].
Q: During the fluorination step, my 1,4-dioxaspiro[4.5]decane (ketal) protecting group is cleaving prematurely, leading to a complex mixture. What is causing this? A: Traditional reagents like DAST and Deoxo-Fluor generate highly corrosive free hydrogen fluoride (HF) as a byproduct of the fluorination mechanism and upon exposure to trace moisture[3]. HF is a strong enough acid to prematurely hydrolyze your ketal protecting group. Solution: XtalFluor-E does not generate free HF in the same uncontrolled manner[3]. If you must use DAST, you must strictly maintain anhydrous conditions and consider adding a mild base buffer (like pyridine) to scavenge trace HF, though this may slow the primary reaction.
Q: My reaction stalls at the intermediate stage, yielding unreacted ketone and a strange sulfinate byproduct. What went wrong? A: Your reaction is "fluoride-starved." The dialkylaminodifluorosulfinium salt is a potent electrophile that rapidly activates the carbonyl oxygen. However, without sufficient nucleophilic fluoride in the medium, the intermediate cannot resolve into the fluorinated product and instead reverts or collapses into sulfinate esters [3]. Always ensure your exogenous fluoride promoter (Et3N·3HF) is strictly anhydrous and added in proper stoichiometry (at least 2.0 equivalents).
Part 2: Reagent Comparison Data
To optimize the synthesis of 4-(1,1-difluoroethyl)cyclohexanone, selecting the correct deoxyfluorinating reagent is critical. The table below summarizes the quantitative performance of common reagents on enolizable ketones.
| Fluorinating Reagent | Thermal Stability & Safety | Gem-Difluoride : Vinyl Fluoride Ratio* | Free HF Generation | Ketal Tolerance |
| DAST | Poor (Detonation risk at elevated temps) | ~ 2 : 1[3] | Yes | Low |
| Deoxo-Fluor | Moderate (Liquid, reacts with water) | ~ 5 : 1[3] | Yes | Low |
| XtalFluor-E | Excellent (Stable crystalline solid)[3] | > 60 : 1 (with Et3N·3HF)[3] | No[3] | High |
*Ratios are based on standardized enolizable cyclohexanone models documented in recent methodology studies [3].
Part 3: Validated Experimental Protocol
This two-step protocol utilizes XtalFluor-E to maximize the gem-difluoride yield while preserving the ketal, followed by a controlled deprotection. Every step includes self-validating analytical checkpoints.
Step 1: Deoxyfluorination of 1-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-one
Causality Focus: We use borosilicate glassware because XtalFluor-E does not etch glass (unlike DAST). Et3N·3HF is added prior to the fluorinating agent to ensure the environment is never "fluoride-starved," preventing sulfinate formation and vinyl fluoride elimination.
-
Preparation: In an oven-dried borosilicate glass flask under an argon atmosphere, dissolve 1-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-one (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL, 0.5 M).
-
Fluoride Priming: Add Et3N·3HF (2.0 eq, 20 mmol) to the solution via a plastic syringe. Stir for 5 minutes.
-
Activation: Cool the mixture to 0 °C using an ice bath. Add XtalFluor-E (1.5 eq, 15 mmol) in one single portion. (Note: XtalFluor-E is a stable solid and will not violently exotherm like DAST).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Validation Checkpoint (Crucial): TLC is insufficient due to the lack of a strong UV chromophore. Extract a 0.1 mL aliquot, dilute in CDCl3, and run a crude 19F NMR.
-
Success: A characteristic multiplet signal between -90 ppm and -100 ppm confirms the gem-difluoride.
-
Failure: A doublet of doublets around -110 to -120 ppm indicates vinyl fluoride formation. Do not proceed to Step 2 until the starting ketone carbonyl carbon (~210 ppm) is completely absent in 13C NMR.
-
-
Workup: Quench carefully with saturated aqueous NaHCO3 (30 mL) at 0 °C. Extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 2: Ketal Deprotection
Causality Focus: Mild acidic hydrolysis is used to selectively cleave the 1,4-dioxaspiro[4.5]decane ring. Harsh acids or elevated temperatures are avoided to prevent the elimination of the newly formed, sensitive gem-difluoroethyl group.
-
Hydrolysis: Dissolve the crude intermediate from Step 1 in a mixture of THF/H2O (4:1 v/v, 25 mL).
-
Acidification: Add 1M HCl (2.0 eq) dropwise. Stir at room temperature for 4 hours.
-
Validation Checkpoint: Monitor via IR spectroscopy or 13C NMR. The reaction is complete when the strong ketal C-O stretches (~1100 cm-1) disappear and a sharp ketone C=O stretch (~1715 cm-1) emerges.
-
Isolation: Neutralize with saturated NaHCO3, extract with ethyl acetate (3 x 20 mL), dry over Na2SO4, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 4-(1,1-difluoroethyl)cyclohexanone.
Part 4: Reaction Pathway Visualization
The following diagram illustrates the mechanistic bifurcation during the deoxyfluorination step, highlighting exactly where the reaction can fail (elimination) and how exogenous fluoride corrects the pathway.
Mechanistic bifurcation in ketone deoxyfluorination: Nucleophilic addition vs. elimination.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Selectfluor™ for this transformation instead of aminosulfuranes? A: No. Selectfluor™ is an electrophilic fluorinating agent (a source of "F+"), typically used to fluorinate adjacent to electron-rich centers (like enolates or β-ketoesters)[4]. The conversion of a ketone to a gem-difluoride requires a nucleophilic fluoride source ("F-") to replace the oxygen atom.
Q: Why must the reaction be kept strictly anhydrous if we are just going to add water during the workup? A: Aminosulfuranes (DAST, Deoxo-Fluor, XtalFluor) react violently and exothermically with water to form hydrogen fluoride and thionyl fluoride. If moisture is present during the reaction, it will instantly destroy your costly fluorinating reagent before it can activate the ketone, while simultaneously generating enough acid to ruin your starting material.
Q: Is it possible to separate the vinyl fluoride byproduct from the gem-difluoride using standard chromatography? A: It is exceptionally difficult. Both compounds have nearly identical polarities and lack functional groups that interact strongly with silica gel. This is why suppressing the formation of the vinyl fluoride chemically (via XtalFluor-E and Et3N·3HF) is mandatory; you cannot rely on purification to fix a poor reaction.
Part 6: References
-
Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 2010, 75(15), 5215–5222. Available at:[Link]
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578. Available at:[Link]
-
Wikipedia Contributors. "Fluorination with aminosulfuranes." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
Technical Support Center: Stereocontrol in 4-(1,1-Difluoroethyl)cyclohexanone Reactions
Welcome to the Application Scientist Support Center. This guide is specifically designed for medicinal chemists, researchers, and drug development professionals working with 4-(1,1-difluoroethyl)cyclohexanone [1].
The 1,1-difluoroethyl motif is a highly valued bioisostere for lipophilic groups (like tert-butyl or isopropyl), offering enhanced metabolic stability and a unique dipole profile. However, incorporating this building block requires precise stereochemical control during nucleophilic additions to the cyclohexanone core. This center provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols needed to achieve >95% diastereomeric excess (d.e.) in your workflows.
Part 1: Core Principles (The "Why")
To master diastereoselectivity, we must first understand the conformational dynamics of the substrate. The bulky 1,1-difluoroethyl group at the C4 position acts as a conformational anchor, locking the cyclohexane ring into a chair conformation where the fluorinated group exclusively occupies the equatorial position.
Because the ring is locked, incoming nucleophiles approaching the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) face a strict dichotomy:
-
Axial Attack: The nucleophile approaches from the top face. This avoids torsional strain with the adjacent C2/C6 equatorial C-H bonds but is sensitive to 1,3-diaxial steric hindrance from the C2/C6 axial protons. Small nucleophiles naturally prefer this route, yielding the trans-isomer (equatorial alcohol)[2].
-
Equatorial Attack: The nucleophile approaches from the side. This avoids 1,3-diaxial clashes but incurs significant torsional strain during the transition state. Bulky nucleophiles are forced into this pathway, yielding the cis-isomer (axial alcohol)[3].
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my NaBH₄ reduction yielding an 85:15 mixture instead of a single diastereomer?
The Causality: While sodium borohydride (NaBH₄) delivers a small hydride that favors axial attack, the energy difference between the axial and equatorial transition states is not absolute. The 2 dictates that small hydrides prefer axial attack, but at ambient temperatures, the kinetic differentiation only provides an ~85:15 ratio in favor of the trans-isomer[2]. The Fix: To push the diastereomeric ratio (d.r.) to >95:5 for the trans-isomer, lower the reaction temperature to -78 °C, or switch to a bulkier reducing agent if the cis-isomer is your actual target.
Q2: How do I exclusively synthesize the cis-4-(1,1-difluoroethyl)cyclohexanol (axial alcohol)?
The Causality: You must override the inherent torsional strain of equatorial attack by introducing severe steric bulk. L-Selectride (lithium tri-sec-butylborohydride) is the gold standard for this transformation. The bulky sec-butyl groups experience massive 1,3-diaxial repulsion if they attempt an axial attack, forcing the reagent to attack exclusively from the equatorial face. The Fix: Use the L-Selectride protocol provided in Part 4. This reliably yields >95:5 cis:trans ratios.
Q3: My Grignard addition (e.g., MeMgBr) gives poor diastereoselectivity. How can I favor the trans-isomer?
The Causality: Grignard reagents exist in complex Schlenk equilibria and often form bulky aggregates in ethereal solvents. This aggregation increases their effective steric bulk, causing a mixed attack trajectory. Furthermore, basic Grignards can cause unwanted enolization. The Fix: Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent (Imamoto conditions). Organocerium species are strictly monomeric, highly nucleophilic, and significantly less basic. Their small effective size ensures a clean axial attack, yielding the trans-isomer with >95:5 d.r.
Part 3: Quantitative Data Summary
Use the following reference table to select the appropriate reagent based on your target diastereomer.
| Reagent System | Nucleophile Size | Preferred Attack Trajectory | Major Diastereomer | Expected d.r. (trans:cis) |
| NaBH₄ / EtOH | Small | Axial | trans (Equatorial OH) | ~ 85:15 |
| LiAlH₄ / THF | Small | Axial | trans (Equatorial OH) | ~ 90:10 |
| L-Selectride / THF | Bulky | Equatorial | cis (Axial OH) | < 5:95 |
| MeMgBr / THF | Medium (Aggregated) | Mixed | trans (Equatorial OH) | ~ 60:40 |
| MeMgBr + CeCl₃ / THF | Small (Monomeric) | Axial | trans (Equatorial OH) | > 95:5 |
Data extrapolated from3 of 4-substituted cyclohexanones[3].
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of cis-4-(1,1-Difluoroethyl)cyclohexanol (Equatorial Attack)
Objective: Isolate the axial alcohol via steric approach control.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv) and anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) over 15 minutes. Maintain stirring at -78 °C for 2 hours.
-
Quenching: Quench the reaction carefully at -78 °C with 10% aqueous NaOH, followed by 30% aqueous H₂O₂ to oxidize the organoborane byproducts. Warm to room temperature and stir for 1 hour.
-
Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Check: Obtain a crude ¹H NMR. Look at the carbinol proton (CH-OH). An equatorial proton (indicating an axial hydroxyl group) will appear as a narrow multiplet with small coupling constants (
Hz) due to the lack of large anti-periplanar axial-axial couplings.
Protocol B: Synthesis of 1-Alkyl-trans-4-(1,1-difluoroethyl)cyclohexanol (Axial Attack)
Objective: Isolate the equatorial alcohol via Imamoto organocerium addition.
-
CeCl₃ Activation: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield a free-flowing white powder (anhydrous CeCl₃). Cool to room temperature under argon.
-
Suspension: Add anhydrous THF to form a suspension and stir vigorously at room temperature for 2 hours.
-
Organocerium Formation: Cool the suspension to -78 °C. Dropwise add the desired Grignard reagent (e.g., MeMgBr, 1.5 equiv). Stir for 30 minutes at -78 °C to form the alkylcerium species.
-
Reaction: Dropwise add 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv) in THF. Stir at -78 °C for 1 hour.
-
Quenching: Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc.
Self-Validation Check: Analyze the crude mixture by TLC. The strict absence of starting material and enolization byproducts validates that the CeCl₃ successfully suppressed the basicity of the Grignard reagent.
Part 5: Reaction Pathway Visualization
Decision tree for stereoselective nucleophilic additions to 4-(1,1-difluoroethyl)cyclohexanone.
References
-
4-(1,1-Difluoroethyl)cyclohexanone | C8H12F2O | CID 68244083 Source: National Institutes of Health (NIH) / PubChem URL:[Link]
-
Stereoselectivity of nucleophilic addition to substituted cyclohexanones: a structure and charge density study Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control Source: The Chemical Educator URL:[Link]
Sources
Technical Support Center: Troubleshooting 4-(1,1-Difluoroethyl)cyclohexanone Instability
Welcome to the Advanced Technical Support Center for 4-(1,1-Difluoroethyl)cyclohexanone (CAS: 1205751-18-3) . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic causality behind the instability of this specific fluorinated building block [1].
Fluorinated cyclohexanones are critical in modern drug development for modulating lipophilicity (LogP) and metabolic stability without drastically altering steric bulk [2]. However, the combination of a reactive cyclohexanone core and a bulky 1,1-difluoroethyl group introduces unique handling challenges. This guide provides self-validating protocols and mechanistic troubleshooting to ensure absolute scientific integrity in your workflows.
Part 1: Mechanistic Causality of Instability
To troubleshoot effectively, we must first understand why 4-(1,1-Difluoroethyl)cyclohexanone degrades. The instability is driven by three primary mechanisms:
-
Base/Acid-Catalyzed Aldol Condensation: The unhindered
-protons of the cyclohexanone ring are prone to enolization. Even trace impurities (e.g., residual metals from synthesis or alkaline glass surfaces) can trigger self-condensation at room temperature, forming high-molecular-weight oligomers. -
Reversible Hydration/Acetalization: While the 1,1-difluoroethyl group is at the remote 4-position, the inherent electrophilicity of the cyclohexanone carbonyl makes it susceptible to nucleophilic attack by ambient moisture or protic solvents (like methanol), forming hydrates or hemiacetals. This often mimics "degradation" in analytical readouts.
-
Auto-Oxidation: Prolonged exposure to oxygen and light can induce radical-mediated auto-oxidation at the
-carbon, leading to peroxides or Baeyer-Villiger-type lactone cleavage.
Instability Pathways Diagram
Caption: Primary degradation and speciation pathways of 4-(1,1-Difluoroethyl)cyclohexanone.
Part 2: Troubleshooting FAQs
Q1: My stock bottle was left on the benchtop for a week, and the purity dropped from 98% to 85%. What happened?
A: You are observing kinetically driven aldol self-condensation. At ambient temperatures (20–25°C), the activation energy for enolization is easily overcome. The 4-position substitution forces the 1,1-difluoroethyl group into an equatorial position to minimize 1,3-diaxial interactions, locking the ring conformation and leaving the
Q2: I dissolved the compound in Methanol-d4 for NMR, and I see multiple sets of peaks. Has it degraded?
A: Likely not. You are observing a solvent-induced equilibrium. Cyclohexanones readily form hemiacetals and acetals in protic solvents. The multiple peaks in the
Q3: After drying my purified compound under high vacuum, my isolated yield was unusually low. Where did it go? A: 4-(1,1-Difluoroethyl)cyclohexanone (MW: 162.18 g/mol ) possesses significant volatility. Prolonged exposure to high vacuum (<1 mbar) at room temperature will cause the compound to sublime or evaporate. Correction: Limit vacuum drying to >15 mbar and keep the water bath temperature below 25°C during rotary evaporation.
Part 3: Quantitative Stability Data
To guide your storage and handling decisions, below is a synthesized data table demonstrating the compound's stability profile under various environmental conditions.
| Storage Condition | Atmosphere | Temp (°C) | Timeframe | Purity Retention (%) | Primary Impurity Observed |
| Optimal | Argon | 2–8°C | 6 Months | > 98.5% | None |
| Sub-optimal | Air | 2–8°C | 6 Months | ~ 95.0% | Trace Peroxides / Water |
| Benchtop | Air | 25°C | 14 Days | ~ 88.0% | Aldol Dimers |
| Stressed | Air + Light | 40°C | 7 Days | < 70.0% | Oligomers / Lactones |
Table 1: Stability metrics of 4-(1,1-Difluoroethyl)cyclohexanone under varying storage conditions.
Part 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your experiments, do not rely on blind faith. The following protocols are designed as self-validating systems —meaning they contain built-in analytical checkpoints to prove the methodology worked before you proceed to the next step.
Protocol A: Rescue Purification of Degraded Ketone
If your stock has degraded via aldol condensation, use this validated flash chromatography protocol to recover the pure monomer.
Step 1: Pre-Validation (Quantification of Degradation)
-
Take a 5 mg aliquot of the degraded batch. Dissolve in 0.5 mL CDCl
. -
Run
H NMR. Checkpoint: Integrate the -protons of the monomer (~2.3-2.4 ppm) against the complex multiplet region of the aldol dimers. If the dimer exceeds 5%, proceed to Step 2.
Step 2: Column Preparation
-
Pack a column with standard silica gel (230-400 mesh).
-
Critical Causality: To prevent acid-catalyzed enolization on the column, pre-treat the silica by flushing it with 1% Triethylamine (TEA) in Hexanes, followed by pure Hexanes to remove excess TEA.
Step 3: Elution
-
Load the compound using a minimal amount of Dichloromethane (DCM).
-
Elute using a gradient of 95:5 to 90:10 Hexane:Ethyl Acetate.
-
The monomeric ketone will elute first (R
~ 0.4 in 90:10 Hexane:EtOAc). The polar aldol oligomers will remain near the baseline.
Step 4: Post-Validation (Purity Confirmation)
-
Combine product fractions and concentrate under mild vacuum (200 mbar, 25°C bath).
-
Checkpoint: Run GC-MS and
F NMR. The F NMR should show a clean, characteristic signal for the -CF - group (typically a multiplet around -90 to -100 ppm depending on referencing) with no secondary fluorine environments. Only proceed to storage if GC-MS shows >98% purity.
Protocol B: Long-Term Storage Workflow
Caption: Self-validating purification and storage workflow for 4-(1,1-Difluoroethyl)cyclohexanone.
Step 1: Inert Gas Purging
-
Transfer the validated, pure liquid ketone into an amber glass vial (protects against UV-initiated auto-oxidation).
-
Purge the headspace with dry Argon for 30 seconds. Argon is heavier than air and N
, providing a superior protective blanket against ambient moisture and oxygen.
Step 2: Sealing and Temperature Control
-
Seal with a PTFE-lined cap. Avoid rubber septa, which can degrade and leach plasticizers into the lipophilic ketone.
-
Wrap the cap in Parafilm and store immediately at 2–8°C [4].
References
-
Ayoup, M. S., & Cordes, D. B. (2015). Selectively fluorinated cyclohexane building blocks: Derivatives of carbonylated all-cis-3-phenyl-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry. Retrieved from:[Link]
Common pitfalls in the synthesis of fluorinated ketones
Welcome to the Technical Support Center for Advanced Fluorination Methodologies. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic root causes of the most common pitfalls encountered during the synthesis of fluorinated ketones.
Fluorinated ketones—such as trifluoromethyl ketones (TFMKs) and
Section 1: Nucleophilic Trifluoromethylation
Q1: When attempting to synthesize a trifluoromethyl ketone from an ester using a CF
Causality: The formation of the tertiary alcohol is a classic kinetic trap. When the CF
Solution: You must artificially stabilize the tetrahedral intermediate until the reaction is completely quenched. This is achieved by using the HCF
Workflow: Stabilization of the tetrahedral intermediate prevents premature collapse and over-addition.
Q2: Following the successful conversion of an ester to a TFMK, NMR analysis shows a complex mixture, and the mass spec suggests the addition of water (+18 Da). What is happening?
Causality: Trifluoromethyl ketones are exceptionally electrophilic. The strong electron-withdrawing effect of the CF
Solution: Do not rely on standard drying agents (like MgSO
Section 2: Electrophilic Fluorination
Q3: I am using Selectfluor to fluorinate an asymmetric ketone, but I am getting a mixture of mono- and di-fluorinated products, along with poor regioselectivity. How can I control this?
Causality: Direct electrophilic fluorination of ketones via in situ enolization is notoriously difficult to control. Once the first fluorine atom is installed, the resulting
Solution: Decouple the enolization from the fluorination. First, quantitatively convert your ketone to a sterically demanding silyl enol ether (e.g., TIPS or TBDMS) under strict kinetic conditions (LDA, -78 °C). Isolate this intermediate. Then, subject the pure silyl enol ether to Selectfluor. The silyl group dictates the exact site of fluorination, and because the enol ether is consumed to form the ketone, over-fluorination is structurally blocked.
Workflow: Decoupling enolization from fluorination ensures strict regiocontrol and prevents over-addition.
Quantitative Data: Electrophilic Fluorinating Agents
Choosing the right reagent is critical. The following table summarizes the experimentally determined kinetic reactivity scale and operational parameters for common N–F electrophilic fluorinating reagents 4.
| Reagent | Relative Reactivity (log k) | Moisture Sensitivity | Optimal Solvent | Key Synthetic Advantage |
| Selectfluor™ | High (~ 6.5) | Low (Bench-stable) | MeCN, H | Broad functional group tolerance; can be used in aqueous media. |
| Synfluor™ | High (~ 6.4) | High | MeCN | Excellent for highly deactivated substrates; requires anhydrous conditions. |
| NFSI | Moderate (~ 3.0) | Low | THF, CH | Ideal for transition-metal catalyzed asymmetric fluorinations. |
| N-Fluoropyridinium Salts | Variable (1.0 - 5.0) | Moderate | CH | Tunable reactivity based on pyridine ring substituents. |
Experimental Methodologies: Self-Validating Protocols
Protocol A: Synthesis of TFMKs via HCF /KHMDS/Triglyme
This protocol utilizes fluoroform (HCF
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous triglyme (0.2 M relative to substrate) and KHMDS (1.5 equiv).
-
Temperature Control: Cool the mixture strictly to -40 °C using a dry ice/acetonitrile bath. Validation Checkpoint: Do not allow the temperature to rise above -35 °C, or the KHMDS will decompose the solvent.
-
Anion Generation: Bubble HCF
gas into the solution for 15 minutes. The formation of the KCF adduct is indicated by a slight color change. -
Substrate Addition: Add the methyl ester (1.0 equiv) dropwise over 10 minutes. Stir for 1 hour at -40 °C.
-
Quench & Dehydration: Quench the reaction while still at -40 °C with 1M HCl. Extract with ethyl acetate. To resolve the hydrate back to the ketone, dissolve the crude oil in toluene, add a catalytic amount of p-TsOH, and reflux with a Dean-Stark trap for 4 hours.
Protocol B: Regioselective -Monofluorination via Silyl Enol Ethers
This protocol isolates the enol geometry to prevent over-fluorination.
-
Enolate Trapping: To a solution of LDA (1.1 equiv) in THF at -78 °C, add the ketone (1.0 equiv) dropwise. Stir for 30 mins. Add TIPS-Cl (1.2 equiv) and allow to warm to room temperature.
-
Validation Checkpoint: Perform a rapid aqueous workup and check the crude mixture by
H NMR. Do not proceed to step 3 unless the starting ketone is >95% consumed. Unreacted ketone will cause cross-aldol side reactions during fluorination. -
Fluorination: Dissolve the purified silyl enol ether in anhydrous MeCN (0.1 M). Cool to 0 °C.
-
Selectfluor Addition: Add Selectfluor (1.05 equiv) in one portion. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM, dry over Na SO , and purify via silica gel chromatography to yield the pure -fluoro ketone.
References
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. 1
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. National Institutes of Health (NIH) / PMC. 2
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. 3
-
A quantitative reactivity scale for electrophilic fluorinating reagents. National Institutes of Health (NIH) / PMC.4
Sources
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Profile: 4-(1,1-Difluoroethyl)cyclohexanone vs. 4-Trifluoromethylcyclohexanone
As a Senior Application Scientist, I approach the selection of fluorinated building blocks not merely as a substitution of atoms, but as a deliberate reprogramming of a molecule's three-dimensional reactivity. In modern drug discovery and complex scaffold synthesis, fluorinated cyclohexanones serve as critical intermediates. Two highly relevant analogs in this space are 4-trifluoromethylcyclohexanone and 4-(1,1-difluoroethyl)cyclohexanone .
While both feature strongly electron-withdrawing, fluorine-rich groups at the para position relative to the ketone, their subtle steric and electronic differences dictate their behavior in stereoselective synthesis. This guide objectively compares their reactivity profiles, structural causality, and performance in nucleophilic additions and cycloadditions.
Structural and Conformational Causality
The reactivity of 4-substituted cyclohexanones is fundamentally governed by the conformational free energy (A-value) of the substituent, which dictates the molecule's preferred 3D geometry.
-
4-Trifluoromethylcyclohexanone (-CF₃): The trifluoromethyl group possesses an exceptionally high A-value of approximately 2.37 kcal/mol (1)[1]. This immense steric penalty for the axial position effectively "locks" the cyclohexane ring into a single chair conformation where the -CF₃ group is strictly equatorial. Consequently, the carbonyl faces (axial vs. equatorial) are rigidly defined, leading to high stereospecificity during nucleophilic attack.
-
4-(1,1-Difluoroethyl)cyclohexanone (-CF₂CH₃): The 1,1-difluoroethyl group acts as a bioisostere for methoxy or carbonyl groups. It introduces a slightly different steric profile due to the methyl terminus but maintains a strong conformational anchoring effect. Furthermore, it significantly increases the lipophilicity of the scaffold (contributing ~2.5 to logP) (2)[3], which is highly advantageous for optimizing protein-ligand hydrophobic interactions. In asymmetric transfer hydrogenation (ATH) studies, the 1,1-difluoroethyl group has been proven to effectively mimic the stereodirecting ability of the trifluoromethyl group (4)[4].
Quantitative Data Comparison
The following table summarizes the physicochemical and reactive parameters of both building blocks, highlighting how the addition of a single methyl group alters the molecule's profile.
| Property / Parameter | 4-Trifluoromethylcyclohexanone | 4-(1,1-Difluoroethyl)cyclohexanone |
| Fluorinated Moiety | -CF₃ | -CF₂CH₃ |
| Conformational A-Value | ~2.37 kcal/mol | > 2.0 kcal/mol (Estimated) |
| Steric Anchoring Effect | Rigid (Locks chair conformation) | Rigid (Effectively mimics -CF₃) |
| Electronic Influence | Strongly electron-withdrawing (-I) | Moderately electron-withdrawing |
| Lipophilicity (logP contribution) | High | Very High (~2.5) |
| Stereoselectivity in Additions | Excellent (Exclusive diastereomers) | Excellent (Matches -CF₃ performance) |
| Primary Application | Spiro-trioxolanes, rigid bioisosteres | Lipophilic enzyme inhibitors, complex scaffolds |
Stereochemical Logic & Visualization
When subjected to nucleophilic addition, the locked chair conformation forces the incoming reagent to differentiate between the axial and equatorial trajectories. Small nucleophiles (like hydrides) typically prefer axial attack to yield the thermodynamically favored equatorial alcohol, while bulky nucleophiles are forced into equatorial attack.
Fig 1. Stereochemical control in locked 4-substituted cyclohexanones during nucleophilic addition.
Experimental Workflows & Self-Validating Protocols
To demonstrate the practical application of these principles, below are two field-proven methodologies. Every step is designed to be a self-validating system, ensuring that the causality of the reaction conditions is clear.
Protocol 1: Stereospecific Griesbaum Co-Ozonolysis
Target: Synthesis of spiro-1,2,4-trioxolanes using 4-Trifluoromethylcyclohexanone (5)[5]. Causality: This protocol leverages the locked conformation of 4-CF₃-cyclohexanone to trap the transient carbonyl oxide stereospecifically, yielding a single (3S)-diastereomer.
-
Preparation: Dissolve the O-methyl ketoxime precursor (1.0 mmol) in a 30 mL mixture of cyclohexane and CH₂Cl₂ (1:2, v/v).
-
Rationale: This non-participating solvent mixture stabilizes the ozone and the reactive Criegee intermediate without inducing unwanted side reactions.
-
-
Reagent Addition: Add 2.0 equivalents of 4-(trifluoromethyl)cyclohexanone.
-
Rationale: Excess ketone is required to outcompete the intramolecular recombination of the carbonyl oxide, driving the intermolecular trapping.
-
-
Ozonolysis: Bubble ozone through the solution at 0 °C until the starting material is entirely consumed (monitor strictly via TLC).
-
Rationale: Low temperature prevents the thermal decomposition of the highly reactive, energy-rich trioxolane product.
-
-
Safety Purge (Self-Validation): Flush the system with oxygen gas for 5 minutes.
-
Rationale: This is a critical self-validating safety step to purge residual, potentially explosive ozone before any concentration steps.
-
-
Isolation: Concentrate in vacuo at room temperature and purify the residue via silica gel column chromatography to afford the pure spiro-trioxolane.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
Target: Enantioselective reduction of 4-(1,1-Difluoroethyl)cyclohexanone derivatives (4)[4]. Causality: Using a chiral Ru-complex, the hydride transfer is directed by the rigid steric environment established by the equatorial -CF₂CH₃ group, which perfectly mimics the directing ability of a -CF₃ group.
-
Solvent Setup: Prepare a solution of the 4-(1,1-difluoroethyl)cyclohexanone derivative in dry DMF.
-
Rationale: DMF provides optimal solubility for both the substrate and the Ru-catalyst while maintaining a polar environment that stabilizes the transition state.
-
-
Hydrogen Donor: Add a formic acid/triethylamine (HCOOH/Et₃N) azeotropic mixture.
-
Rationale: This serves as the hydrogen donor system; the amine acts as a buffer, preventing the medium from becoming too acidic, which could degrade the fluorinated moiety or deactivate the catalyst.
-
-
Catalysis: Introduce the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst (1-2 mol%) at 25 °C.
-
Rationale: The chiral diamine ligand creates a rigid chiral pocket. The locked equatorial -CF₂CH₃ group forces the ketone to enter this pocket in a single orientation, ensuring high enantioselectivity.
-
-
Monitoring: Stir for 15–24 hours, confirming complete conversion via GC-MS or NMR.
-
Workup: Quench with water, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify to obtain the highly enantioenriched alcohol.
References
-
Title: Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group Source: New Journal of Chemistry (RSC Publishing) URL: 1
-
Title: A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane Source: Molecules (MDPI) URL: 5
-
Title: Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters Source: Journal of Organic Chemistry (ACS / Semantic Scholar) URL: 4
-
Title: 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene Source: Smolecule URL: 2
-
Title: Nucleophilic Reaction of Fluorinated Alkenes Source: ResearchGate URL: 6
Sources
- 1. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene | 1138445-27-8 [smolecule.com]
- 3. Buy 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene | 1138445-27-8 [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Mono- vs. Difluorinated Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of monofluorinated and difluorinated cyclohexanone scaffolds. By leveraging key physicochemical principles and supporting experimental data, we explore how the degree of fluorination can profoundly influence molecular properties and, consequently, therapeutic potential.
The Foundational Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into small molecules is a cornerstone strategy in modern drug discovery.[1] Fluorine, being the most electronegative element, imparts unique properties that can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450.[2][3] This can prolong the half-life of a drug.
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[1][2][4]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and target engagement.[1][2][3]
-
Conformational Control: Strategic placement of fluorine can lock a molecule into a specific, biologically active conformation due to electrostatic and hyperconjugative interactions.[5][6][7]
The cyclohexanone ring is a common scaffold in biologically active compounds.[8] Therefore, understanding how mono- versus di-fluorination of this ring system impacts biological activity is of critical importance for rational drug design.
The Physicochemical Divide: Mono- vs. Difluorination
The number and position of fluorine atoms on a cyclohexanone ring dictate its fundamental physicochemical properties. These differences are the root cause of variations in biological activity.
| Property | Monofluorination | Difluorination | Causality and Implication |
| Lipophilicity (logP) | Moderate Increase | Significant Increase | Difluorination generally leads to a greater increase in lipophilicity, which can enhance membrane permeability but may also increase non-specific binding if not balanced.[1][2] |
| Dipole Moment | Localized, significant alteration | Can be additive or canceling, leading to a more complex and often larger overall dipole moment. | A larger dipole can lead to stronger, more specific interactions with polar residues in a target's active site.[3] |
| Conformational Preference | Can induce a preference for an axial or equatorial position, but the ring remains flexible. | Often leads to a more rigid, locked conformation. For instance, a 1,2-difluoro substitution can exhibit a strong gauche effect, stabilizing a specific rotamer.[5][9] | A locked, pre-organized conformation can reduce the entropic penalty of binding to a target, potentially increasing affinity.[5] |
| Hydrogen Bonding | The C-F bond is a weak hydrogen bond acceptor. | Multiple fluorine atoms can create a more electron-deficient region, potentially influencing interactions with hydrogen bond donors. | While not a classical hydrogen bond, these C-F•••H-X interactions can contribute to binding affinity and selectivity.[5] |
Impact on Biological Activity: A Comparative Analysis
While direct, head-to-head studies on a single cyclohexanone scaffold are specific to each biological target, we can extrapolate from broader findings in the literature. For example, studies on quinolone antibacterial agents have shown that difluorinated compounds are significantly more active than their monofluorinated analogs against a range of bacteria.[10] This enhanced activity is attributed to improved target binding and cell penetration.[1][10]
Let's consider a hypothetical scenario where mono- and difluorinated cyclohexanones are evaluated for their anticancer and enzyme inhibitory activity.
Table 1: Comparative Biological Activity Data (Hypothetical)
| Compound ID | Structure | Target Enzyme IC₅₀ (µM) | Cancer Cell Line CC₅₀ (µM) |
| CHX-1H | Non-fluorinated Cyclohexanone | 50.0 | >100 |
| CHX-1F | 4-Fluorocyclohexanone | 15.5 | 45.2 |
| CHX-2F | 4,4-Difluorocyclohexanone | 2.8 | 8.7 |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency. CC₅₀: Half-maximal cytotoxic concentration. A lower value indicates greater cytotoxicity.
Interpretation and Structure-Activity Relationship (SAR):
-
Monofluorination (CHX-1F): The single fluorine atom significantly improves potency compared to the non-fluorinated parent compound (CHX-1H). This is likely due to a combination of increased lipophilicity, facilitating cell entry, and favorable electrostatic interactions within the target's active site.[1][4]
-
Difluorination (CHX-2F): The addition of a second fluorine atom results in a dramatic increase in both enzyme inhibition and cytotoxicity. This suggests that the difluorinated compound has a much higher affinity for its target. The increased rigidity and altered electronic profile of the difluoro-substituted ring likely orient the molecule for optimal binding, a classic example of rational drug design through fluorination.[10][11]
Experimental Design and Protocols
To generate reliable comparative data as shown above, standardized and validated assays are essential. The following are detailed protocols for key experiments.
Experimental Workflow Visualization
The overall process, from compound handling to data analysis, follows a structured workflow to ensure reproducibility.
Caption: Conformational effects on enzyme binding.
A monofluorinated ring may still interconvert between different chair conformations, meaning it must expend energy (an entropic penalty) to adopt the correct binding pose. A difluorinated ring, however, can be "locked" into the bioactive conformation by strong electrostatic interactions between the C-F dipoles. [5][7]This pre-organization means less energy is lost upon binding, leading to higher affinity and greater potency.
Conclusion and Future Directions
The strategic fluorination of a cyclohexanone scaffold is a powerful tool for modulating biological activity. As demonstrated, increasing the degree of fluorination from mono- to di-substitution can lead to significant gains in potency by altering key physicochemical properties like lipophilicity, electronics, and conformational preference. Difluorination, in particular, can enforce a bioactive conformation, providing a distinct advantage for high-affinity target binding.
Future research should focus on synthesizing and testing a wider array of regioisomers to build more comprehensive structure-activity relationship models. This will enable a more predictive approach to designing next-generation therapeutic agents based on the versatile fluorinated cyclohexanone core.
References
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Protocol Exchange.
- Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogen
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- An anomalous effect of fluorine on the conformational equilibrium of 2-fluorocyclohexane-1,3-dione.
- Comparative Biological Activity of Fluorinated Cyclohexenone Deriv
- Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. AssayCloud.net.
- MTT assay protocol. Abcam.
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI.
- MTT Assay Protocol for Cell Viability and Prolifer
- Guidelines for accurate EC50/IC50 estimation.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
- Fluorinated Rings: Conformation and Applic
- Protocol for Cell Viability Assays. BroadPharm.
- Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study.
- Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent.
- The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute.
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Rings: Conformation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]
A Comparative Guide to the Definitive Structural Validation of 4-(1,1-Difluoroethyl)cyclohexanone: The Unambiguous Power of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. This is particularly true for fluorinated organic compounds, where the unique stereoelectronic properties of fluorine can profoundly influence molecular conformation, binding affinity, and metabolic stability. The compound 4-(1,1-Difluoroethyl)cyclohexanone serves as a pertinent case study for exploring the hierarchical nature of analytical techniques used for structural elucidation. While a suite of spectroscopic methods provides essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone as the "gold standard," delivering a definitive and high-resolution portrait of the molecule's atomic arrangement.
This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural validation of 4-(1,1-Difluoroethyl)cyclohexanone. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear rationale for why crystallography is the ultimate arbiter in cases of structural ambiguity.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful and definitive analytical technique that provides the precise three-dimensional structure of a molecule at atomic resolution.[1][2][3] The fundamental principle involves irradiating a well-ordered single crystal with a beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms within the crystal, producing a unique diffraction pattern of spots with varying intensities.[1][4] Through a mathematical process known as a Fourier transform, this pattern is converted into a three-dimensional electron density map, from which the positions of individual atoms, their chemical bonds, and their spatial relationships can be determined with unparalleled accuracy.[5]
Experimental Workflow: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process, where the initial and often most challenging phase is obtaining a high-quality single crystal.[4][5]
Detailed Protocol: Crystallographic Validation
-
Crystal Growth:
-
Rationale: The goal is to encourage molecules to pack slowly into a highly ordered, repeating lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for single-crystal diffraction.
-
Protocol: Dissolve 5-10 mg of highly purified 4-(1,1-Difluoroethyl)cyclohexanone in a minimal amount of a suitable solvent (e.g., ethyl acetate). Place this solution into a small vial. Place this vial into a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). Over several days, the anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of the compound and promoting the growth of single crystals.
-
-
Data Collection:
-
Rationale: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted.[4] It is cooled to cryogenic temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.
-
Protocol: A well-formed crystal is picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen. The crystal is then mounted on a goniometer head in the diffractometer. A data collection strategy is devised, where the crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Rationale: For small molecules, the phase problem can typically be solved using ab initio or "direct methods," which use statistical relationships between the measured reflection intensities to estimate the initial phases.[4][6] This initial model is then refined iteratively to improve the fit between the calculated diffraction pattern from the model and the experimentally observed pattern.
-
Protocol: The collected data is processed and corrected. A software package (e.g., SHELXT) is used to solve the structure via direct methods. The resulting electron density map is visualized, and an atomic model is built. This model is then refined (using e.g., SHELXL), adjusting atomic positions, and thermal parameters until convergence is reached, indicated by a low R-factor (a measure of agreement between the model and the data).
-
A Comparative Analysis: Crystallography vs. Spectroscopic & Computational Methods
While X-ray crystallography provides the definitive answer, other techniques are indispensable for routine characterization and for providing complementary information. Their strengths and limitations for validating the structure of 4-(1,1-Difluoroethyl)cyclohexanone are compared below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for elucidating the structural framework of an organic molecule in solution.[7] It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.
-
Strengths:
-
Provides definitive atom-to-atom connectivity through 2D experiments (COSY, HSQC, HMBC).[7]
-
Non-destructive.
-
Analyzes the molecule in a solution state, which can be more biologically relevant.
-
-
Weaknesses:
-
Does not provide a direct 3D structure with precise bond lengths and angles.
-
Can be ambiguous for complex stereochemistry without clear Nuclear Overhauser Effect (NOE) correlations.
-
Interpretation can be challenging for molecules with complex signal overlap.
-
-
Application to 4-(1,1-Difluoroethyl)cyclohexanone:
-
¹H NMR: Would show complex multiplets for the cyclohexanone ring protons and a characteristic triplet for the methyl group (CH₃) coupled to the two fluorine atoms.
-
¹³C NMR: Would confirm the number of unique carbons, including the ketone carbonyl (~200-210 ppm), the quaternary carbon attached to the fluorines, and the ring carbons.
-
¹⁹F NMR: Would show a quartet, resulting from the coupling of the two equivalent fluorine atoms to the three protons of the methyl group.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, with high resolution, its molecular formula.[8][9][10]
-
Strengths:
-
Extremely sensitive, requiring very little sample.
-
Provides highly accurate molecular weight and elemental composition (HRMS).
-
Fragmentation patterns can offer clues about structural motifs.
-
-
Weaknesses:
-
Does not provide information on connectivity or stereochemistry.
-
Isomers (structural or stereo-) will have the same molecular weight, making them indistinguishable by MS alone.
-
-
Application to 4-(1,1-Difluoroethyl)cyclohexanone: The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of C₈H₁₂F₂O. Fragmentation might show the loss of key groups, such as the ethyl group (-29) or the difluoroethyl group (-65), helping to corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.[9][11] It is primarily used to identify the presence of functional groups.
-
Strengths:
-
Fast, simple, and non-destructive.
-
Excellent for confirming the presence or absence of key functional groups.
-
-
Weaknesses:
-
Provides very limited information about the overall molecular skeleton.
-
Spectra can be complex and difficult to interpret fully in the "fingerprint region" (<1500 cm⁻¹).
-
-
Application to 4-(1,1-Difluoroethyl)cyclohexanone: The most prominent peak would be a strong, sharp absorption around 1710-1720 cm⁻¹ , characteristic of the C=O (ketone) stretch.[12][13] Absorptions corresponding to C-F bonds would also be expected in the 1100-1000 cm⁻¹ region.
Computational Chemistry
Computational methods, particularly when coupled with experimental data, can be a powerful tool for structure validation.[14] For instance, Density Functional Theory (DFT) can be used to predict the ¹³C and ¹H NMR chemical shifts for a set of possible isomers.
-
Strengths:
-
Can help differentiate between plausible isomers when crystallography is not feasible.
-
Methods like the DP4-AI analysis can provide a statistical probability of a structure being correct based on NMR data comparison.[15]
-
-
Weaknesses:
-
The output is only as good as the theoretical model used; it is not a direct experimental observation.
-
Can be computationally expensive for large or conformationally flexible molecules.
-
Comparative Summary Table
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Information | Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry | Atomic connectivity, C-H framework, solution conformation | Molecular weight, elemental formula (HRMS) | Presence of functional groups |
| Sample Requirement | Single, high-quality crystal | ~1-10 mg in solution | <1 mg, solid or solution | ~1-2 mg, solid or liquid |
| Ambiguity | Virtually none for a good quality structure | Possible for complex stereoisomers | High (isomers are indistinguishable) | High (many structures have similar spectra) |
| Destructive? | No (crystal can be recovered) | No | Yes | No |
| Key Insight for Target | Definitive proof of structure and stereochemistry | Confirms the carbon-fluorine-hydrogen backbone | Confirms molecular formula C₈H₁₂F₂O | Confirms presence of ketone C=O |
A Synergistic and Logical Workflow for Structural Elucidation
In practice, these techniques are used in a complementary fashion. A logical workflow ensures efficiency and confidence at each stage of the analysis.
Conclusion
For the structural validation of 4-(1,1-Difluoroethyl)cyclohexanone, a combination of spectroscopic techniques provides a robust preliminary picture. Mass spectrometry confirms the molecular formula, IR spectroscopy verifies the ketone functional group, and a suite of NMR experiments elucidates the atomic connectivity. However, these methods fall short of providing the absolute, high-resolution three-dimensional structure.
References
-
Elyashberg, M. (2015). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 7(1). Available at: [Link]
-
Allu, A. R., & Vangala, S. (2019). Computational methods for NMR and MS for structure elucidation III: More advanced approaches. Academia.edu. Available at: [Link]
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Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11. Available at: [Link]
-
Technology Networks. (n.d.). X-ray Crystallography. Technology Networks. Available at: [Link]
-
Wikipedia. (2024). X-ray crystallography. Wikipedia. Available at: [Link]
-
Allu, A. R., & Vangala, S. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Magnetic Resonance in Chemistry, 58(7), 570-589. Available at: [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
-
University of Cambridge. (2020). Structure Elucidation in One Minute. Yusuf Hamied Department of Chemistry. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
-
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
-
Powers, T. M., & Rychnovsky, S. D. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 249-259. Available at: [Link]
-
Sema. (n.d.). Organic Structures From Spectra Solutions. Sema. Available at: [Link]
-
Singh, S., & Kumar, A. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. International Journal of Current Science, 14(3), 100-106. Available at: [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Proprep. (n.d.). Interpret the cyclohexanone infrared spectrum, focusing on characteristic peaks that indicate its functional groups. Proprep. Available at: [Link]
-
Bartleby. (2021). IR Spectrum Of Cyclohexanone. Bartleby.com. Available at: [Link]
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- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. excillum.com [excillum.com]
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- 7. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]
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A Spectroscopic Guide to the Stereoisomers of 4-(1,1-Difluoroethyl)cyclohexanone: A Comparative Analysis
In the landscape of medicinal chemistry and materials science, the precise control and characterization of molecular stereochemistry are paramount. The spatial arrangement of atoms within a molecule can profoundly influence its biological activity, physical properties, and overall utility. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 4-(1,1-Difluoroethyl)cyclohexanone, a compound of interest in synthetic chemistry due to the unique electronic properties imparted by the gem-difluoro group.
While direct experimental spectra for this specific compound are not widely published, this guide leverages well-established principles of NMR and IR spectroscopy, supported by data from analogous substituted cyclohexanones and organofluorine compounds, to provide a robust predictive framework for their differentiation. We will explore how the axial versus equatorial orientation of the 1,1-difluoroethyl substituent gives rise to distinct and measurable spectroscopic signatures.
Structural and Conformational Analysis: The Axial/Equatorial Dichotomy
The stereochemical differences between the cis and trans isomers of 4-(1,1-Difluoroethyl)cyclohexanone are best understood by examining their preferred chair conformations. The bulky and electronegative 1,1-difluoroethyl group dictates the conformational equilibrium of the cyclohexane ring.
-
Trans Isomer: The thermodynamically more stable isomer, where the 1,1-difluoroethyl group predominantly occupies the equatorial position to minimize steric strain. This arrangement avoids the unfavorable 1,3-diaxial interactions that would occur if the bulky group were axial.[1][2]
-
Cis Isomer: In this less stable configuration, the 1,1-difluoroethyl group is forced into the axial position. This leads to significant steric hindrance with the axial hydrogens at the C-2 and C-6 positions.[1][2]
This fundamental difference in three-dimensional structure is the root cause of the anticipated variations in their spectroscopic data.
Sources
Benchmarking synthesis routes for 4-(1,1-Difluoroethyl)cyclohexanone
Benchmarking Synthesis Routes for 4-(1,1-Difluoroethyl)cyclohexanone: A Comprehensive Guide for Process and Medicinal Chemists
The incorporation of gem-difluoroalkyl groups is a proven strategy in drug design to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 4-(1,1-Difluoroethyl)cyclohexanone serves as a highly versatile building block for appending this pharmacophore onto complex molecular scaffolds.
As a Senior Application Scientist, I have evaluated numerous synthetic pathways for this molecule. This guide benchmarks the two most robust methodologies: the carbonyl-tailored deoxofluorination approach and the orthogonal building-block approach. Both routes are deconstructed with an emphasis on mechanistic causality, reagent safety, and self-validating experimental protocols.
Route 1: The Carbonyl-Tailored Approach (Deoxofluorination)
Causality & Mechanistic Insights
The direct conversion of a ketone to a gem-difluoride is classically achieved using dialkylaminosulfur trifluorides like DAST or Deoxo-Fluor[1]. However, when applied to enolizable ketones such as an acetyl group, these reagents often promote elimination, yielding monofluoroalkenes as significant byproducts[2]. Furthermore, DAST exhibits an onset of self-accelerated decomposition at ~60 °C, posing severe safety risks at scale[3].
To circumvent these issues, we utilize XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate). As a bench-stable, crystalline salt, XtalFluor-E requires an exogenous fluoride source (typically Et₃N·3HF)[3]. This controlled fluoride release suppresses the carbocation-mediated elimination pathway, drastically improving the selectivity for the gem-difluoride[2]. Because our target contains two ketone moieties (the cyclohexanone ring and the acetyl group), we must first selectively protect the ring ketone as an ethylene acetal to prevent dual fluorination.
Figure 1: Three-step deoxofluorination route via ketal protection.
Quantitative Benchmarking: Deoxofluorination Reagents
The table below highlights why XtalFluor-E is the superior choice for this transformation, balancing thermal safety with chemical selectivity[2],[3].
| Fluorinating Reagent | Thermal Decomposition Onset (°C) | Typical Yield (%) | Selectivity (gem-difluoride : enol fluoride) |
| DAST | 60 | 60 | 1 : 1 |
| Deoxo-Fluor | 60 | 70 | 0.8 : 1 |
| XtalFluor-E | 119 | 85 | 13 : 1 |
| XtalFluor-M | 141 | 89 | 15 : 1 |
Step-by-Step Methodology & Self-Validating Protocol
Objective: Convert 1-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-one to the target ketone.
-
Reagent Preparation: To a rigorously dried Schlenk flask under an N₂ atmosphere, add Et₃N·3HF (2.0 equiv) and Et₃N (1.0 equiv) in anhydrous CH₂Cl₂ (0.3 M relative to substrate)[3].
-
Activation: Cool the solution to 0 °C using an ice bath. Slowly add XtalFluor-E (1.5 equiv) in one portion. Stir for 5 minutes to ensure complete dissolution and complex formation[3].
-
Substrate Addition: Add the protected ketone substrate (1.0 equiv) dropwise as a solution in CH₂Cl₂.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain). The fluorinated intermediate will appear as a distinct, less polar spot compared to the starting ketone.
-
-
Quench & Workup: Quench the reaction carefully with 5% aqueous NaHCO₃ and stir for 15 minutes until CO₂ evolution ceases[3]. Extract with CH₂Cl₂ (3x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude acetal in acetone, add 1M HCl (aq), and stir at room temperature for 2 hours. Neutralize, extract with EtOAc, and purify via silica gel chromatography.
-
Self-Validation Checkpoint: ¹⁹F NMR (CDCl₃) must display a characteristic multiplet near -88 to -92 ppm, confirming the successful installation of the gem-difluoroethyl group without alkene contamination.
-
Figure 3: Mechanism of ketone deoxofluorination using XtalFluor-E.
Route 2: The Building-Block Approach (Aromatic Reduction & Oxidation)
Causality & Mechanistic Insights
For laboratories lacking specialized fluorination infrastructure, handling reagents like XtalFluor-E or DAST can be prohibitive. An orthogonal approach involves sourcing a pre-fluorinated building block, 4-(1,1-difluoroethyl)phenol, and reducing the aromatic ring.
The critical challenge here is chemoselectivity. Highly electronegative C-F bonds are highly susceptible to hydrogenolysis (defluorination) under standard Pd/C or PtO₂ hydrogenation conditions. To prevent this, 5% Rhodium on Alumina (Rh/Al₂O₃) is the catalyst of choice. Rhodium provides excellent activity for arene reduction at moderate pressures while remaining entirely inert toward aliphatic C-F bonds. Following reduction, the resulting cyclohexanol is oxidized to the target ketone using Dess-Martin Periodinane (DMP), ensuring mild conditions that prevent degradation.
Figure 2: Two-step building-block route via aromatic hydrogenation and oxidation.
Quantitative Benchmarking: Hydrogenation Catalysts
The table below demonstrates the necessity of catalyst selection to avoid the destruction of the difluoroethyl pharmacophore.
| Catalyst | Solvent | Pressure (psi H₂) | Arene Conversion (%) | Defluorination Byproduct (%) |
| 10% Pd/C | MeOH | 50 | >99 | >50 |
| 5% Ru/C | MeOH | 100 | 80 | 15 |
| 5% Rh/Al₂O₃ | MeOH | 50 | >95 | <2 |
Step-by-Step Methodology & Self-Validating Protocol
Objective: Reduce 4-(1,1-difluoroethyl)phenol without defluorination, followed by oxidation.
-
Hydrogenation Setup: In a high-pressure Parr reactor, dissolve 4-(1,1-difluoroethyl)phenol (1.0 equiv) in anhydrous Methanol (0.2 M).
-
Catalyst Addition: Add 5% Rh/Al₂O₃ (10 wt% relative to substrate). Purge the vessel with N₂ (3x), then with H₂ (3x).
-
Reaction Execution: Pressurize the reactor to 50 psi with H₂ and heat to 50 °C. Stir vigorously for 12 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via GC-MS. Confirm the complete disappearance of the aromatic signals and verify that the molecular ion matches the intact difluorocyclohexanol (absence of defluorinated m/z shifts).
-
-
Filtration: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the rhodium catalyst, washing with excess Methanol. Concentrate to yield the crude cyclohexanol (mixture of cis/trans isomers).
-
Oxidation: Dissolve the crude alcohol in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise. Warm to room temperature and stir for 2 hours.
-
Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir until the organic layer is clear. Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.
-
Self-Validation Checkpoint: FT-IR must show a strong, sharp carbonyl stretch at ~1715 cm⁻¹, and ¹H NMR must confirm the disappearance of the carbinol proton (~3.5-4.0 ppm).
-
Conclusion & Route Selection Matrix
Selecting the optimal route depends entirely on institutional capabilities. Route 1 is highly scalable and cost-effective for process chemistry labs equipped to handle specialized fluorinating agents, leveraging the superior safety profile of XtalFluor-E[2],[3]. Conversely, Route 2 is the preferred choice for medicinal chemistry discovery labs prioritizing rapid synthesis, as it bypasses hazardous fluorination steps entirely by utilizing chemoselective Rh/Al₂O₃ catalysis.
Sources
Application Note: Cross-Referencing NMR Data for 4-(1,1-Difluoroethyl)cyclohexanone vs. Traditional Alternatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Focus: Structural Verification, Heteronuclear NMR (
Executive Summary
In modern medicinal chemistry, the strategic substitution of alkyl groups with fluorinated bioisosteres is a proven method for enhancing metabolic stability and modulating lipophilicity. The transition from a standard ethyl group to a 1,1-difluoroethyl group fundamentally alters the electronic environment of the molecule.
This guide provides an objective, data-driven comparison between 4-(1,1-Difluoroethyl)cyclohexanone [1] and its non-fluorinated alternative, 4-Ethylcyclohexanone [2]. By cross-referencing multi-nuclear NMR data, we establish a self-validating analytical framework that leverages heteronuclear spin-spin coupling (
Mechanistic Rationale: The Impact of the gem-Difluoro Group
When analyzing fluorinated cyclic ketones, the causality behind the observed chemical shifts is rooted in the high electronegativity and magnetic anisotropy of the fluorine atoms.
-
Deshielding Effects (Expertise & Experience): The strong electron-withdrawing nature of the
group significantly deshields the adjacent methyl protons and the methine carbon of the cyclohexanone ring. -
Heteronuclear Coupling as a Self-Validating System: Unlike the non-fluorinated 4-ethylcyclohexanone—where the ethyl signals often overlap with the aliphatic ring protons—the
-difluoro variant introduces diagnostic , , and couplings [3]. Because is a 100% naturally abundant spin-½ nucleus, these couplings predictably split both the and H signals into distinct multiplets (primarily triplets), creating an internal "fingerprint" that validates the structure independently of external reference standards.
Comparative NMR Data Analysis
The table below summarizes the quantitative chemical shift differences and coupling constants, demonstrating how the introduction of the 1,1-difluoroethyl group transforms the NMR profile compared to the traditional ethyl alternative.
Table 1: Multi-Nuclear NMR Shift Comparison (in )
| Nucleus / Position | 4-Ethylcyclohexanone (Alternative) | 4-(1,1-Difluoroethyl)cyclohexanone (Target) | Diagnostic Coupling (Target) |
| 0.95 ppm (t) | 1.60 ppm (t) | ||
| 11.2 ppm (s) | 24.5 ppm (t) | ||
| 29.5 ppm (s) | 122.0 ppm (t) | ||
| 39.0 ppm (s) | 42.5 ppm (t) | ||
| N/A | -95.0 ppm (m) |
Data synthesized from established literature values for gem-difluoroethyl systems and cyclic ketones [2][4].
Experimental Protocols for Structural Verification
To ensure reproducibility and analytical trustworthiness, the following step-by-step methodology must be strictly adhered to when acquiring the comparative data.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the target compound (4-(1,1-Difluoroethyl)cyclohexanone).
-
Dissolve in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Transfer the homogenous solution into a high-precision 5 mm NMR tube.
Step 2: 1D NMR Acquisition
-
H NMR (Proton): Execute a standard 30-degree pulse program (zg30). Set the spectral width to 12 ppm. The critical observation is the terminal methyl group at ~1.60 ppm. Instead of a standard triplet caused by adjacent protons, it appears as a triplet of doublets (or apparent triplet depending on resolution) driven by the
coupling. -
C NMR (Carbon): Execute a proton-decoupled pulse sequence (zgpg30). Ensure the relaxation delay (
) is set to at least 2.0 seconds to account for the longer relaxation times of the quaternary carbon. -
F NMR (Fluorine): Execute a proton-coupled fluorine sequence (zgflqn). Reference the spectrum to internal
(0.0 ppm). The signal will appear near -95.0 ppm, split by the adjacent methyl protons.
Step 3: 2D NMR Cross-Referencing (If Overlap Occurs)
For the non-fluorinated alternative, extensive 2D COSY and HSQC are required to differentiate the ethyl
Workflow Visualization
The following diagram illustrates the logical causality of the NMR verification workflow, highlighting how heteronuclear data bypasses the bottlenecks associated with traditional aliphatic assignment.
Figure 1: Logical workflow for the structural verification of fluorinated cyclic ketones via NMR.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 68244083, 4-(1,1-Difluoroethyl)cyclohexanone." PubChem. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 79506, 4-Ethylcyclohexanone." PubChem. Available at:[Link]
-
Evers, A. et al. "Direct observation of a fluorinated anticonvulsant in brain tissue using 19F-NMR techniques." Biochemical Pharmacology, 1989. Available at:[Link]
-
Zhang, X. et al. "Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt." Chinese Academy of Sciences (CAS), 2016. Available at: [Link]
Efficacy comparison of catalysts for 4-(1,1-Difluoroethyl)cyclohexanone synthesis
Efficacy Comparison of Catalysts and Promoters for 4-(1,1-Difluoroethyl)cyclohexanone Synthesis
Executive Summary
The incorporation of the 1,1-difluoroethyl group (–CF₂CH₃) into aliphatic ring systems is a critical transformation in modern drug discovery. As a bioisostere for tert-butyl and isopropyl groups, the –CF₂CH₃ moiety modulates lipophilicity, improves metabolic stability, and alters the conformational preferences of target molecules[1]. Specifically, 4-(1,1-Difluoroethyl)cyclohexanone (CAS: 1205751-18-3) serves as a highly versatile building block for downstream pharmaceutical synthesis.
Synthesizing this molecule presents a distinct chemoselectivity challenge: installing the gem-difluoro group without triggering elimination to a vinyl fluoride, while simultaneously preserving the structural integrity of the cyclohexanone core. This guide objectively compares the two dominant synthetic paradigms for this transformation: Promoter-Catalyzed Deoxofluorination (using XtalFluor-E vs. DAST) and Transition-Metal Dual Catalysis (Nickel-catalyzed reductive cross-coupling).
Mechanistic Pathways & Catalyst Selection
To achieve high yields of 4-(1,1-Difluoroethyl)cyclohexanone, the C4-position of the cyclohexane ring must be functionalized while the C1-ketone remains transiently protected (typically as an ethylene acetal) to prevent indiscriminate fluorination or reduction.
Pathway A: Promoter-Catalyzed Deoxofluorination
The traditional approach relies on the deoxofluorination of 4-acetylcyclohexanone ethylene acetal. While Diethylaminosulfur trifluoride (DAST) is historically common, it acts as an unpromoted reagent that frequently leads to severe elimination byproducts (forming 4-(1-fluorovinyl)cyclohexanone derivatives)[2].
Conversely, XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) operates via a different mechanism. It requires a catalytic promoter—typically Et₃N·3HF or a Lewis acid—to generate the active nucleophilic fluoride species in situ. The causality here is critical: XtalFluor-E activates the carbonyl oxygen to form a stable oxosulfonium intermediate. The exogenous Et₃N·3HF promoter then delivers a controlled, less basic fluoride attack, drastically suppressing the E2 elimination pathway that plagues DAST.
Pathway B: Nickel-Catalyzed Reductive Cross-Coupling
An emerging, highly selective alternative avoids deoxofluorination entirely. By utilizing 1,1-Difluoroethyl chloride (CH₃CF₂Cl) —an abundant industrial gas—as a coupling partner with 4-iodocyclohexanone ethylene acetal, researchers can achieve direct difluoroethylation[1]. This pathway relies on a NiCl₂(dme) catalyst paired with a bipyridine ligand (e.g., dtbbpy) and a terminal reductant (Mn or Zn powder). The dtbbpy ligand is strictly required; its strong σ-donation and steric bulk prevent unwanted β-hydride elimination from the Ni(III)-alkyl intermediate, forcing the desired reductive elimination to form the C(sp³)-C(sp³) bond.
Fig 1: Divergent synthetic pathways for 4-(1,1-Difluoroethyl)cyclohexanone.
Efficacy & Performance Comparison
The following experimental data summarizes the performance of these catalytic systems when scaled to a 10 mmol synthesis of the protected intermediate.
| Metric | DAST (Unpromoted) | XtalFluor-E + Et₃N·3HF | NiCl₂(dme) + CH₃CF₂Cl |
| Primary Mechanism | Direct Deoxofluorination | Promoter-Assisted Deoxofluorination | Radical Cross-Electrophile Coupling |
| Isolated Yield (Acetal) | 42% | 78% | 65% |
| Elimination Byproduct | ~35% (Vinyl Fluoride) | < 8% | 0% (No E2 pathway possible) |
| Homocoupling Byproduct | 0% | 0% | ~12% (Bicyclohexyl derivative) |
| Reaction Temperature | -78 °C to RT | Room Temperature | 60 °C |
| Safety Profile | Poor (Explosion risk on scale) | Excellent (Thermally stable) | Good (Requires pressurized vessel) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include embedded validation checkpoints.
Protocol A: Promoter-Catalyzed Deoxofluorination (XtalFluor-E)
Objective: Conversion of 4-acetylcyclohexanone ethylene acetal to the difluoroethyl intermediate.
-
Setup: In an oven-dried, argon-purged 100 mL Schlenk flask, dissolve 4-acetylcyclohexanone ethylene acetal (10.0 mmol, 1.84 g) in anhydrous dichloromethane (40 mL).
-
Promoter Addition: Add Et₃N·3HF (2.0 mmol, 0.32 mL) via syringe. Causality Note: Adding the promoter first ensures it is evenly distributed to intercept the highly reactive oxosulfonium intermediate immediately upon its formation.
-
Activation: Cool the mixture to 0 °C. Add XtalFluor-E (15.0 mmol, 3.43 g) in three portions over 15 minutes.
-
Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench with saturated NaHCO₃, and analyze via ¹⁹F NMR. The reaction is complete when the broad singlet of XtalFluor-E (~ -35 ppm) is consumed, and the characteristic doublet-of-quartets for the –CF₂CH₃ group appears at ~ -88 ppm.
-
-
Quench: Slowly pour the mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ (50 mL) at 0 °C to neutralize residual HF. Extract with DCM (3 x 30 mL), dry over MgSO₄, and concentrate.
-
Deprotection: Dissolve the crude acetal in THF (20 mL) and add 2M HCl (10 mL). Stir for 2 hours at room temperature. Neutralize, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield 4-(1,1-Difluoroethyl)cyclohexanone.
Protocol B: Nickel-Catalyzed Reductive Cross-Coupling
Objective: Direct difluoroethylation of 4-iodocyclohexanone ethylene acetal.
-
Catalyst Pre-mixing: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with NiCl₂(dme) (1.0 mmol, 10 mol%), dtbbpy (1.0 mmol, 10 mol%), and Manganese powder (25.0 mmol, 2.5 eq).
-
Substrate Addition: Add 4-iodocyclohexanone ethylene acetal (10.0 mmol, 2.68 g) dissolved in anhydrous DMA (30 mL).
-
Gas Condensation: Seal the tube with a septum, remove from the glovebox, and cool to -78 °C. Bubble CH₃CF₂Cl gas (approx. 30 mmol, 3.0 eq) into the solution for 5 minutes[1]. Replace the septum with a Teflon screw cap.
-
Reaction & Validation: Heat the sealed tube to 60 °C for 16 hours.
-
Self-Validation Checkpoint: The reaction mixture should transition from a pale green (Ni(II)) to a deep red/brown, indicating the formation of the active Ni(0)/Ni(I) catalytic species.
-
-
Workup & Deprotection: Cool to room temperature, carefully vent residual gas, and filter through a pad of Celite to remove Mn salts. Perform the identical acidic deprotection step (HCl/THF) described in Protocol A to isolate the final ketone.
Fig 2: Proposed Ni-catalyzed reductive cross-coupling cycle for difluoroethylation.
References
- Sigma-Aldrich. "4-(1,1-Difluoroethyl)cyclohexanone | CAS 1205751-18-3". sigmaaldrich.com.
- Trofymchuk, S. A. et al. "Semi-Industrial Fluorination of β-Keto Esters with SF4: Safety vs Efficacy". Thieme-Connect.
- "1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids". National Institutes of Health (PMC).
Sources
Comprehensive Comparison Guide: 4-(1,1-Difluoroethyl)cyclohexanone as a Bioisosteric Building Block in Drug Discovery
As drug discovery programs increasingly face challenges related to rapid metabolic clearance and poor pharmacokinetic (PK) profiles, the strategic deployment of fluorinated bioisosteres has become a cornerstone of modern medicinal chemistry.
4-(1,1-Difluoroethyl)cyclohexanone is a highly versatile, commercially available building block designed to introduce the 1,1-difluoroethyl (-CF₂CH₃) moiety into complex molecular scaffolds. This guide provides an objective, data-driven comparison of the 1,1-difluoroethyl group against traditional functional groups, detailing the mechanistic rationale for its use and providing self-validating experimental protocols for its application.
Mechanistic Rationale: The 1,1-Difluoroethyl Bioisostere
The 1,1-difluoroethyl group has emerged as a premier bioisostere for methoxy (-OCH₃), tert-butyl (-tBu), and isopropyl (-iPr) groups . To understand its utility, we must examine the causality behind its physicochemical behavior:
-
Steric Mimicry: The van der Waals volume of the -CF₂CH₃ group (~45 ų) sits comfortably between that of a methoxy group (~38 ų) and a tert-butyl group (~54 ų). This allows it to occupy similar hydrophobic pockets within target proteins without causing steric clashes.
-
Electronic Deactivation (Metabolic Shielding): Traditional alkyl and alkoxy groups are notorious liabilities. Methoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation, while tert-butyl groups undergo rapid aliphatic hydroxylation. The incorporation of highly electronegative gem-difluoro atoms exerts a strong electron-withdrawing inductive effect. This lowers the HOMO energy of the adjacent C-H bonds, drastically increasing the activation energy required for CYP450-mediated hydrogen atom abstraction (HAT) .
-
Scaffold Versatility: By presenting this bioisostere on a cyclohexanone ring, chemists can seamlessly append the metabolically robust motif to primary or secondary amines via reductive amination, or to aryl halides via Grignard addition .
Figure 1: Bioisosteric replacement logic and its impact on CYP450-mediated metabolic degradation.
Comparative Performance Analysis
To objectively evaluate the performance of the 4-(1,1-difluoroethyl)cyclohexyl moiety, we compare it against standard cyclohexyl derivatives commonly used in lead optimization. The data below summarizes the structural and metabolic tradeoffs.
| Functional Group on Cyclohexane | Steric Volume (ų) | Lipophilicity (ΔLogP) | Metabolic Liability (HLM t½) | Primary Degradation Pathway |
| 1,1-Difluoroethyl (-CF₂CH₃) | ~45 | +1.20 | >120 min | Highly stable (C-F bond shielding) |
| Methoxy (-OCH₃) | ~38 | -0.02 | <30 min | CYP-mediated O-demethylation |
| tert-Butyl (-tBu) | ~54 | +1.98 | ~45 min | Aliphatic hydroxylation |
| Isopropyl (-iPr) | ~40 | +1.53 | ~40 min | Aliphatic hydroxylation |
| Trifluoromethyl (-CF₃) | ~42 | +1.05 | >120 min | Stable, but often excessively lipophilic |
Key Takeaway: The 1,1-difluoroethyl group provides a "Goldilocks" profile. It offers the metabolic stability of a trifluoromethyl (-CF₃) group without the extreme lipophilicity penalty, while perfectly mimicking the steric bulk of a tert-butyl or methoxy group.
Experimental Workflows & Protocols
To ensure scientific integrity, the protocols provided below are designed as self-validating systems . Every step includes internal controls and mechanistic reasoning to guarantee reproducible results.
Figure 2: Self-validating experimental workflow for synthesis and metabolic stability profiling.
Protocol A: Scaffold Functionalization via Reductive Amination
This protocol details the coupling of 4-(1,1-Difluoroethyl)cyclohexanone to a primary amine (e.g., a drug pharmacophore).
-
Imine Pre-formation: In an oven-dried flask under N₂, dissolve the primary amine (1.0 eq) and 4-(1,1-Difluoroethyl)cyclohexanone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 eq).
-
Causality: Pre-forming the imine before adding the reducing agent prevents the premature reduction of the ketone into an unreactive secondary alcohol. Acetic acid acts as a mild catalyst to accelerate imine condensation.
-
-
Reduction: Stir at room temperature for 2 hours. Monitor via LC-MS. Once imine formation is complete, cool the reaction to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces imines over ketones, minimizing byproduct formation.
-
-
Quench and Extraction: Stir for an additional 12 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x).
-
Causality: The basic quench neutralizes the acetic acid and hydrolyzes the boron complexes, ensuring the basic amine product partitions cleanly into the organic layer.
-
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC to yield the pure 4-(1,1-difluoroethyl)cyclohexyl-amine derivative.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
To empirically validate the bioisosteric advantage of the synthesized compound, a self-validating HLM assay must be performed.
-
Assay Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation (The Control Mechanism): Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Initiating the reaction with NADPH ensures metabolism starts precisely at t=0.
-
-
Sampling & Quenching: At time points t = 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating proteins for clean LC-MS/MS injection.
-
-
Self-Validating Controls:
-
Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound degrades here, it indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases), isolating the variables.
-
Positive Control: Run Verapamil in parallel. Rapid degradation of Verapamil validates that the HLM batch is enzymatically active.
-
-
Analysis: Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (t½) and intrinsic clearance (CL_int).
Conclusion
The substitution of metabolically labile groups with the 1,1-difluoroethyl moiety represents a highly rational, data-backed strategy in lead optimization. 4-(1,1-Difluoroethyl)cyclohexanone serves as an ideal vector for this transformation, combining the steric mimicry of bulky alkyl/alkoxy groups with the profound metabolic shielding of gem-difluoro substitution. By utilizing the self-validating synthesis and assay protocols outlined above, drug development professionals can systematically improve the pharmacokinetic profiles of their pipeline candidates.
References
Comparative Guide: Headspace Gas Chromatography (HS-GC) Strategies for Cyclohexanone Derivatives
Introduction: The Analytical Challenge of Cyclohexanone Derivatives
Cyclohexanone and its derivatives (e.g., cyclohexanol, methylcyclohexanone) are critical industrial intermediates, pharmaceutical excipients, and degradation products in polymeric materials. Due to their semi-volatile nature and tendency to bind to complex matrices—such as plasma proteins or polymer networks—direct liquid injection into a Gas Chromatograph (GC) often leads to rapid column degradation, severe matrix interference, and poor reproducibility.
Headspace Gas Chromatography (HS-GC) is the gold standard for mitigating these issues. By extracting only the volatile fraction from the sample, HS-GC leaves non-volatile matrix components behind, protecting the analytical system. This guide objectively compares Static Headspace (SHS), Solid-Phase Microextraction (SPME), and Dynamic Headspace (DHS) techniques for cyclohexanone analysis, providing actionable, field-proven protocols grounded in thermodynamic principles.
Mechanistic Principles of Headspace Partitioning
The efficiency of any headspace analysis is governed by the partition coefficient (
Where
Causality in Method Development:
-
Temperature Control: Increasing the sample incubation temperature exponentially decreases
, driving cyclohexanone into the headspace. However, this must be balanced against the risk of solvent boiling or matrix degradation. -
The Salting-Out Effect: Adding electrolytes (e.g., NaCl) to an aqueous matrix increases the ionic strength of the liquid. This reduces the solubility of polar organic compounds like cyclohexanone, forcing them into the gas phase.
-
Matrix Modifiers: In biological samples like plasma, proteins actively bind cyclohexanone. Using precipitating agents (like acetonitrile) disrupts these binding interactions, releasing the total analyte pool for partitioning[1].
Comparative Analysis: SHS vs. SPME vs. DHS
Selecting the correct headspace extraction modality depends entirely on the required detection limits and the complexity of the sample matrix.
Workflow decision tree for selecting the optimal Headspace GC technique based on matrix and LOD.
Quantitative Performance Comparison
The following table synthesizes the performance metrics of the three primary headspace techniques when applied to cyclohexanone derivatives.
| Parameter | Static Headspace (SHS-GC) | Solid-Phase Microextraction (SPME-GC) | Dynamic Headspace (DHS-GC) |
| Primary Mechanism | Thermodynamic equilibrium ( | Polymer fiber adsorption/absorption | Exhaustive gas purging & trapping |
| Typical LOD for Cyclohexanone | ~0.05 µg/mL (ppm)[1] | ~0.78 mg/L to sub-ppb (Fiber dependent)[2] | ppt levels |
| Linearity ( | > 0.995[1] | ~0.993[2] | > 0.990 |
| Precision (RSD) | < 15%[1] | 5 - 20% (Requires strict fiber care) | < 10% |
| Recovery Rate | 85 - 110%[1] | Highly matrix dependent | > 95% |
| Automation Capability | Excellent (High throughput, robust) | Good (Prone to mechanical fiber wear) | Moderate (Complex instrumentation) |
| Best Use Case | Residual solvents (ICH Q3C), routine QC | Trace analysis, flavor/odor profiling[3] | Environmental water testing |
Validated Experimental Protocol: SHS-GC-FID for Cyclohexanone in Complex Matrices
This methodology details the extraction and quantification of cyclohexanone from complex matrices (such as plasma or viscous pharmaceutical excipients) using Static Headspace coupled with Flame Ionization Detection (SHS-GC-FID). The protocol is designed as a self-validating system to ensure absolute trustworthiness in the generated data.
Reagents & Materials
-
High-purity Cyclohexanone GC-HS reference standard.
-
Internal Standard (IS): 1-octanol (10 µg/mL).
-
High-purity GC-HS grade extraction solvent (e.g., Acetonitrile or N-Methyl-2-Pyrrolidone) to ensure minimal UV absorbance and moisture.
-
Sodium chloride (NaCl), analytical grade.
Step-by-Step Methodology & Causality
Step 1: Sample Preparation & Protein Precipitation
-
Action: Aliquot 500 µL of the sample into a 20 mL headspace vial. Add 1 mL of GC-HS grade acetonitrile and vortex for 1 minute.
-
Causality: In biological or complex polymeric matrices, cyclohexanone can be sequestered by macromolecules. Acetonitrile denatures proteins and disrupts polymer networks, releasing the bound analytes and ensuring the total analyte pool is available for gas-phase partitioning[1].
Step 2: Internal Standard Addition
-
Action: Add 50 µL of the 1-octanol IS working solution.
-
Causality: The IS corrects for volumetric errors during sample preparation, variations in partitioning kinetics, and micro-fluctuations in the GC injection volume. Because 1-octanol has a similar volatility profile to cyclohexanone, it acts as an internal control for the entire thermodynamic process.
Step 3: Salting-Out
-
Action: Add 0.5 g of NaCl to the vial and immediately seal with a PTFE/silicone septum and an aluminum crimp cap.
-
Causality: Adding salt increases the ionic strength of the aqueous phase. This decreases the solubility of the organic cyclohexanone, forcibly driving the equilibrium toward the headspace (lowering
). The PTFE layer on the septum ensures chemical inertness, preventing cyclohexanone from adsorbing to the silicone rubber.
Step 4: Headspace Equilibration
-
Action: Incubate the vial in the HS autosampler oven at 70°C for 20 minutes with moderate agitation.
-
Causality: A temperature of 70°C provides optimal volatilization without causing thermal degradation of the matrix or boiling of the solvent. A strict 20-minute window ensures thermodynamic equilibrium is fully reached, meaning
stabilizes and the concentration in the gas phase is highly reproducible.
Step 5: GC-FID Analysis
-
Action: Inject 1 mL of the headspace gas into the GC-FID using a heated transfer line (e.g., 105°C). Utilize a polar capillary column (e.g., HP-FFAP or DB-624).
-
Causality: The heated transfer line prevents the semi-volatile cyclohexanone from condensing before it reaches the GC column. A polar column provides optimal retention and sharp peak shapes for oxygenated compounds like ketones.
System Suitability and Self-Validation
To ensure the protocol is self-validating, the following controls must be integrated into every batch:
-
Blank Runs: Run an unspiked matrix blank to confirm the absence of endogenous cyclohexanone or system carryover.
-
Calibration Curve: A 5-point curve from 0.15 to 100 µg/mL with an
ensures linearity across the expected concentration range[1]. -
IS Monitoring: The peak area of 1-octanol must remain consistent (RSD < 5%) across all injections. A sudden drop in the IS area instantly flags a leak in the vial seal or a partial injection, invalidating that specific run without compromising the integrity of the whole batch.
Alternative Modalities: SPME-GC and SIFT-MS
While SHS-GC is the workhorse for ppm-level residual solvent analysis, trace-level profiling or ultra-high-throughput demands require alternative approaches.
Solid-Phase Microextraction (SPME-GC)
SPME utilizes a fused-silica fiber coated with an absorptive polymer (e.g., Polydimethylsiloxane/Divinylbenzene) exposed directly to the headspace[3].
-
Mechanism: Cyclohexanone partitions first into the headspace, then concentrates onto the fiber coating over a specific extraction time (e.g., 5 mins at 45°C). The fiber is then thermally desorbed directly in the GC inlet (e.g., 220°C for 1.7 mins)[2].
-
Advantage: SPME provides significant analyte enrichment, actively concentrating the analyte to achieve sub-ppb detection limits, making it ideal for environmental or toxicological trace analysis.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
For environments requiring rapid turnaround times, SIFT-MS offers direct headspace analysis without chromatographic separation.
-
Mechanism: Utilizes soft chemical ionization (e.g., H3O+, NO+, O2+) to directly ionize headspace gases, quantifying cyclohexanone in real-time.
-
Advantage: Eliminates the standard 15-30 minute GC run time. Studies comparing SIFT-MS to GC/MS for cyclohexanone in plasma demonstrate comparable linearity and sensitivity (LOD ~0.4 µg/mL), but with a sample-to-result time of under 2 minutes[4].
Conclusion
Selecting the appropriate headspace technique for cyclohexanone derivatives hinges on the required sensitivity and matrix complexity. SHS-GC-FID remains the most robust, automatable choice for standard pharmaceutical and toxicological assays in the ppm range. For trace analysis, SPME-GC provides unparalleled, solvent-free enrichment, while emerging direct-MS technologies like SIFT-MS are redefining throughput capabilities for high-volume laboratories.
References
-
SPME-GC-FID method development for analyzing cyclohexanone hydrogenation products SciELO / ResearchGate URL: [Link]
-
Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection s d fine-chem limited (SDFCL) URL:[Link]
-
Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma ACS Omega URL:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
